Amfenac sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
61941-56-8 |
|---|---|
Molecular Formula |
C15H13NNaO3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |
InChI Key |
QRYDDDQWSURCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
61941-56-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51579-82-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to Amfenac Sodium's COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the competitive inhibition of cyclooxygenase (COX) enzymes. As the active metabolite of nepafenac, amfenac demonstrates a notable inhibitory preference for COX-2, the inducible isoform centrally implicated in inflammatory pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a core focus on its COX-2 inhibitory activity. We will dissect the prostaglandin synthesis pathway, present quantitative data on enzyme inhibition, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
Amfenac's anti-inflammatory, analgesic, and antipyretic properties are rooted in its ability to block the synthesis of prostaglandins, potent lipid mediators of inflammation, pain, and fever.[1][2] This is achieved by inhibiting the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation.[1][3]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[1][3] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[1][3]
This compound acts as a competitive inhibitor, binding to the active site of both COX enzymes and preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[3] By attenuating the production of these pro-inflammatory molecules, amfenac effectively mitigates the inflammatory response.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Amfenac exhibits a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for an NSAID as it may be associated with a reduced risk of gastrointestinal side effects linked to COX-1 inhibition.[4]
The selectivity of an NSAID for COX-2 over COX-1 can be expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value signifies greater selectivity for COX-2.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Amfenac and Other NSAIDs
| NSAID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Amfenac | COX-1 | 0.25 | 1.67 | [5] |
| COX-2 | 0.15 | [5] | ||
| Ketorolac | COX-1 | 0.014 - 0.02 | 0.12 - 0.22 | [6] |
| COX-2 | 0.09 - 0.12 | [6] | ||
| Bromfenac | COX-1 | 0.09 - 0.53 | 12.86 - 23.04 | [6] |
| COX-2 | 0.007 - 0.023 | [6] | ||
| Diclofenac | COX-1 | 0.12 - 0.95 | 4 - 10.56 | [6] |
| COX-2 | 0.03 - 0.09 | [6] |
Note: IC50 values and selectivity indices can vary depending on the specific experimental conditions and assay methodologies used.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows relevant to the mechanism of action of this compound.
Caption: Prostaglandin Synthesis Pathway and Amfenac Inhibition.
Caption: Workflow for In Vitro COX Inhibition Assay.
Caption: Workflow for Cell-Based PGE2 Inhibition Assay.
Detailed Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound stock solution (in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for detecting peroxidase activity
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the reaction buffer, heme, and enzymes according to the manufacturer's instructions. Prepare serial dilutions of this compound in the reaction buffer.
-
Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of amfenac relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the amfenac concentration and fit the data to a dose-response curve to calculate the IC50 value.[7][8]
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes a method to measure the inhibition of PGE2 production by amfenac in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Commercial PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and incubate overnight to allow for adherence.[9]
-
Amfenac Treatment: Prepare various concentrations of amfenac in DMEM. Remove the old media from the cells and add the media containing the different concentrations of amfenac. Pre-incubate the cells for 2 hours.[9]
-
LPS Stimulation: After pre-treatment, add LPS to each well to a final concentration of 100 ng/mL to induce inflammation and COX-2 expression. Include a vehicle control (no amfenac) and a negative control (no LPS).[9]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[9]
-
Supernatant Collection: Carefully collect the culture supernatants from each well.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[3][9][10][11][12]
In Vivo Endotoxin-Induced Uveitis (EIU) Model in Rabbits
This in vivo model is used to evaluate the anti-inflammatory efficacy of ophthalmic NSAIDs.
Materials:
-
New Zealand White rabbits
-
Lipopolysaccharide (LPS) from E. coli
-
This compound ophthalmic solution (or other test NSAIDs)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Slit-lamp biomicroscope
-
Aqueous humor sampling supplies
Procedure:
-
Animal Acclimation: Acclimate rabbits to the laboratory conditions for a sufficient period before the experiment.
-
Induction of Uveitis: Anesthetize the rabbits. Induce uveitis by a single intravitreal or intracameral injection of LPS (e.g., 100 ng in 20 µL PBS) into one eye. The contralateral eye can serve as a control.[2][13]
-
Drug Administration: Administer the this compound ophthalmic solution or vehicle control topically to the inflamed eyes at specified time points before and/or after LPS injection.
-
Clinical Evaluation: At various time points post-LPS injection (e.g., 6, 24, 48 hours), examine the eyes using a slit-lamp biomicroscope and score the signs of inflammation (e.g., iris hyperemia, aqueous flare, cells in the anterior chamber) using a standardized scoring system.[13]
-
Aqueous Humor Analysis: At the end of the experiment, collect aqueous humor from the eyes. Analyze the samples for inflammatory cell count and the concentration of inflammatory mediators like PGE2.[2]
-
Data Analysis: Compare the inflammation scores and the levels of inflammatory markers between the amfenac-treated group and the vehicle-treated group to determine the anti-inflammatory efficacy.
Conclusion
This compound is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX enzymes, with a preferential affinity for COX-2. This selectivity profile suggests a favorable therapeutic window, balancing anti-inflammatory efficacy with a potentially reduced risk of certain side effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological properties of amfenac and to evaluate novel anti-inflammatory agents. A thorough understanding of its molecular interactions and the methodologies to assess its activity is crucial for the continued development of targeted and effective anti-inflammatory therapies.
References
- 1. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparing NSAIDs | Retinal Physician [retinalphysician.com]
- 5. Experimental uveitis induced by intravitreal or intravenous lipoteichoic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arigobio.cn [arigobio.cn]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Effect of a Soluble Epoxide Hydrolase Inhibitor, UC1728, on LPS-Induced Uveitis in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Amfenac Sodium Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfenac sodium monohydrate, the active metabolite of the prodrug nepafenac, is a potent non-steroidal anti-inflammatory drug (NSAID). This technical guide provides an in-depth overview of the pharmacology of amfenac, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document includes detailed experimental protocols for key in vitro and in vivo assays, a summary of quantitative data in structured tables, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of amfenac's pharmacological profile.
Introduction
Amfenac is a phenylacetic acid derivative that exhibits significant anti-inflammatory and analgesic properties.[1] It is primarily known in the clinical setting as the active metabolite of nepafenac, an ophthalmic NSAID used for the management of pain and inflammation associated with cataract surgery.[2][3] Nepafenac is designed as a prodrug to enhance corneal penetration, after which it is rapidly converted to amfenac by intraocular hydrolases.[4] Amfenac's therapeutic effects are mediated through its inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action of amfenac is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2][4] By blocking the COX enzymes, amfenac effectively reduces the synthesis of these pro-inflammatory molecules.[3] While it inhibits both isoforms, amfenac has shown a slightly higher potency for COX-2.[5][6]
Signaling Pathway: Arachidonic Acid Cascade and Amfenac Inhibition
Caption: Mechanism of Amfenac action on the prostaglandin synthesis pathway.
Pharmacodynamics
Amfenac has demonstrated potent anti-inflammatory and analgesic activity in a variety of preclinical models. Its efficacy is attributed to its effective inhibition of prostaglandin synthesis.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of amfenac against COX-1 and COX-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Enzyme | IC50 Value (µM) |
| COX-1 | 0.25 |
| COX-2 | 0.15 |
Data sourced from multiple studies, slight variations may exist based on experimental conditions.[1]
In Vivo Anti-inflammatory and Analgesic Activity
Preclinical studies have established the in vivo efficacy of amfenac in reducing inflammation and pain.
| Model | Species | This compound Dose | Effect | Comparative Potency |
| Carrageenan-induced Pleural Effusion | Rat | 4 mg/kg (oral) | 33% suppression of acute inflammation | 16.4 times more potent than phenylbutazone |
| Adjuvant-induced Arthritis | Rat | 4 mg/kg (oral) | 28% suppression of chronic inflammation | 22.8 times more potent than phenylbutazone |
| Randall-Selitto Assay | Rat | Not specified | Analgesic effect | 43 times more potent than acetylsalicylic acid |
| Acetylcholine-induced Abdominal Constriction | Mouse | Not specified | Analgesic effect | 156 times more potent than phenylbutazone |
| Bradykinin-induced Nociceptive Response | Dog | Not specified | Analgesic effect | 56.3 times more potent than phenylbutazone |
Data compiled from preclinical studies.[1]
Pharmacokinetics
The pharmacokinetic profile of amfenac has been primarily studied in the context of ophthalmic administration of its prodrug, nepafenac. Data on the systemic pharmacokinetics of amfenac following direct oral administration is limited in publicly available literature, although an oral formulation has been marketed in Japan.[7]
Ophthalmic Pharmacokinetics (as a metabolite of Nepafenac)
Following topical ocular administration of nepafenac 0.1% suspension, it rapidly penetrates the cornea and is converted to amfenac.
| Parameter | Nepafenac | Amfenac |
| Plasma Cmax (ng/mL) | 0.276 ± 0.146 | 0.293 ± 0.107 |
| Plasma Tmax (hours) | 0.21 ± 0.08 | 0.48 ± 0.10 |
| Plasma Half-life (hours) | 1.1 ± 0.4 | 1.5 ± 0.5 |
| Aqueous Humor Cmax (ng/mL) | ~205.3 (Nepafenac 0.1%) | ~70.1 (as metabolite) |
| Aqueous Humor Tmax | ~30 minutes (Nepafenac 0.1%) | Not specified |
Data obtained from clinical pharmacology reviews of nepafenac ophthalmic suspension.[7]
Systemic Pharmacokinetics (General Profile for Phenylacetic Acid NSAIDs)
While specific data for oral amfenac is scarce, NSAIDs of the phenylacetic acid class generally exhibit the following characteristics:
-
Absorption: Rapidly and completely absorbed after oral administration.
-
Distribution: Highly bound to plasma proteins (primarily albumin), leading to a low apparent volume of distribution (typically <0.2 L/kg).
-
Metabolism: Primarily eliminated through hepatic biotransformation, often involving glucuronidation and sulfation.
-
Excretion: Metabolites are mainly excreted in the urine, with minimal elimination of the unchanged drug.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the IC50 of amfenac against purified human COX-1 and COX-2 enzymes using a commercial fluorometric assay kit.
Materials:
-
This compound monohydrate
-
Dimethyl sulfoxide (DMSO)
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound monohydrate in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the amfenac stock solution in assay buffer to obtain a range of concentrations.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, heme, and fluorometric probe.
-
Add the diluted amfenac solutions to the test wells. Add vehicle (DMSO) to the control wells.
-
Add the reconstituted COX-1 or COX-2 enzyme to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Data Analysis:
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the amfenac concentration and determine the IC50 value using non-linear regression.
-
Workflow: In Vitro Fluorometric COX Inhibition Assay
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound in an acute inflammation model.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound monohydrate
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control, amfenac-treated groups at different doses, positive control like indomethacin).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Drug Administration:
-
Administer this compound monohydrate or vehicle orally to the respective groups.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
In Vivo Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
Male albino mice (20-25 g)
-
This compound monohydrate
-
Vehicle (e.g., normal saline)
-
Acetic acid (0.6% v/v in distilled water)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week.
-
Divide animals into control and treatment groups.
-
-
Drug Administration:
-
Administer this compound monohydrate or vehicle intraperitoneally or orally.
-
-
Induction of Writhing:
-
30 minutes (for i.p.) or 60 minutes (for oral) after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
-
Observation:
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing in the treated groups compared to the control group.
-
Conclusion
This compound monohydrate is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX-1 and COX-2 enzymes. Its efficacy as an anti-inflammatory and analgesic agent has been demonstrated in both in vitro and in vivo models. While its pharmacokinetic profile is well-characterized for ophthalmic applications as the active metabolite of nepafenac, further research is warranted to fully elucidate its systemic pharmacokinetic properties following oral administration. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with amfenac and other related NSAIDs.
References
- 1. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Amfenac Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), is the sodium salt of (2-amino-3-benzoylphenyl)acetic acid.[1] It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This technical guide provides an in-depth overview of the chemical properties and structural attributes of this compound, crucial for its application in research and pharmaceutical development.
Chemical and Physical Properties
This compound is typically available as a light yellow to yellow solid and may exist in both anhydrous and monohydrate forms.[1] The sodium salt form enhances its aqueous solubility compared to its parent compound, amfenac.[1]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [1] |
| Molecular Formula | C₁₅H₁₄NNaO₄ (monohydrate) | [1][2] |
| Molecular Weight | 295.26 g/mol (monohydrate) | [1][2] |
| CAS Number | 61618-27-7 (monohydrate), 61941-56-8 (anhydrous) | [1] |
| Parent Compound (Amfenac) CID | 2136 | [1] |
| Predicted pKa (Strongest Acidic) | 3.95 (Chemaxon) | [1] |
| Predicted pKa (Strongest Basic) | 1.77 (Chemaxon) | [1] |
| IC₅₀ for COX-1 | 0.25 µM (250 nM) | [3] |
| IC₅₀ for COX-2 | 0.15 µM (150 nM) | [3] |
Solubility
| Solvent | Solubility | Conditions | Source(s) |
| Water | 50 mg/mL | Ultrasonic treatment may be needed. | [1] |
| DMSO | 59 - 150 mg/mL | Ultrasonic treatment and warming may be needed. | [1][3] |
| Ethanol | 4 mg/mL | - | [1][3] |
An experimental melting point for this compound is not consistently reported in publicly available literature.[1] For comparison, the related NSAID mefenamic acid has a melting point of 230-231 °C.[1] The thermal behavior of NSAID sodium salts can be complex and may result in decomposition before melting.[1]
Chemical Structure
Amfenac is an oxo monocarboxylic acid where one of the phenyl groups of a benzophenone core is substituted by an amino group and a carboxymethyl group.[4]
Spectroscopic Properties
UV-Visible Spectroscopy
As an aromatic compound, amfenac is expected to show strong absorbance in the UV region. For the related compound bromfenac sodium, a λmax of 268 nm has been reported.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (primary amine) | 3300-3500 (two bands) |
| C=O stretching (ketone) | 1650-1680 |
| C=O stretching (carboxylate anion) | 1550-1610 (asymmetric), 1400-1450 (symmetric) |
| C-N stretching | 1250-1350 |
| Aromatic C-H stretching | ~3000-3100 |
| Aromatic C=C bending | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would provide detailed structural information.
¹H-NMR (Predicted):
-
Aromatic protons: 6.5 - 8.0 ppm
-
-CH₂- (acetic acid side chain): ~3.5 ppm
-
-NH₂ protons: A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C-NMR (Predicted):
-
C=O (ketone): 190-200 ppm
-
C=O (carboxylate): 170-180 ppm
-
Aromatic carbons: 110-150 ppm
-
-CH₂-: ~40 ppm
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the COX enzymes, amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H₂, the precursor for various other prostaglandins and thromboxanes.[5][7] Amfenac exhibits a slightly higher affinity for COX-2 over COX-1.[8]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.[1]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the solution.[1]
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions.
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).[1]
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).[1]
-
Photodegradation: Exposing the solid drug or a solution to UV and visible light.[1]
-
-
Sample Analysis: The stressed samples are then analyzed by a suitable stability-indicating HPLC method to separate the drug from its degradation products.[1] A patent mentions that a major decomposition product is 7-benzoyl-2-oxindole.[1]
Conclusion
This technical guide has summarized the core chemical properties and structural features of this compound based on currently available scientific literature. While foundational characteristics are well-documented, further experimental investigation into properties such as the melting point, pKa, and polymorphism is warranted to establish a more complete physicochemical profile. The provided experimental protocols serve as a foundation for such characterization studies, which are vital for the continued development and quality control of this compound-based pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H14NNaO4 | CID 23663941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Amfenac | C15H13NO3 | CID 2136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
Amfenac Sodium: An In-Depth Technical Guide to its In Vivo Analgesic and Antipyretic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, is the active metabolite of the prodrug nepafenac. It exerts its pharmacological effects through the potent inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This technical guide provides a comprehensive overview of the in vivo analgesic and antipyretic properties of this compound, detailing its mechanism of action, summarizing available quantitative data, and outlining key experimental protocols. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the fields of analgesia and antipyresis.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound's primary mechanism of action is the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins (PGs) and thromboxanes. Prostaglandins, particularly PGE2, are key mediators of pain, fever, and inflammation.[2] By blocking the COX enzymes, this compound effectively reduces the synthesis of these pro-inflammatory and pyretic mediators.[1][2]
In vitro studies have quantified the inhibitory activity of this compound against both COX isoforms, demonstrating a slightly higher affinity for COX-2.[1]
Signaling Pathway: Cyclooxygenase Inhibition
Caption: Mechanism of this compound action on the cyclooxygenase pathway.
Quantitative Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for COX-1 and COX-2 enzymes.
| Enzyme | IC50 Value |
| COX-1 | 0.25 µM (250 nM) |
| COX-2 | 0.15 µM (150 nM) |
Data sourced from preclinical studies.[1]
In Vivo Analgesic Activity
Specific preclinical dose-response data for this compound in standardized animal models of analgesia, such as the acetic acid-induced writhing test and the hot plate test, are not extensively available in the public domain. However, a clinical study has demonstrated the analgesic efficacy of Amfenac in a postoperative pain model.
| Model | Drug/Dose | Outcome | Result |
| Postoperative Dental Pain (Human) | Amfenac 100 mg | Pain Intensity & Relief | Significantly superior to placebo (p < 0.001) and aspirin 600 mg (p < 0.05) |
Data from a double-blind, randomized, parallel study in 120 subjects with moderate to severe pain after extraction of impacted molar teeth.
In Vivo Antipyretic Activity
Experimental Protocols
The following sections detail the standard methodologies for key in vivo experiments used to evaluate the analgesic and antipyretic properties of compounds like this compound.
Acetic Acid-Induced Writhing Test (Analgesia)
This model is widely used to screen for peripheral analgesic activity.
Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male or female albino mice (20-25 g)
-
This compound
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6-10 per group), including a vehicle control group, a reference drug group, and at least three dose levels of the test compound (this compound).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching of the abdomen with simultaneous stretching of at least one hind limb) over a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test (Analgesia)
This method is used to assess centrally mediated analgesic activity.
Objective: To measure the reaction time of an animal to a thermal stimulus and to evaluate the effect of a test compound on this response latency.
Materials:
-
Male or female rats (150-200 g) or mice (20-25 g)
-
Hot plate apparatus with adjustable temperature
-
This compound
-
Reference drug (e.g., Morphine)
-
Vehicle
-
Stopwatch
Procedure:
-
Animal Acclimatization and Selection: Acclimatize animals and select those that show a baseline reaction time of 5-15 seconds on the hot plate to avoid including animals that are either too sensitive or insensitive.
-
Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Drug Administration: Group the animals and administer the vehicle, reference drug, or test compound (this compound) by the desired route.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.
-
Data Analysis: Calculate the mean reaction time for each group at each time point. The analgesic effect can be expressed as the increase in latency time or as the percentage of the maximum possible effect (% MPE) calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Brewer's Yeast-Induced Pyrexia (Antipyresis)
This is a standard model for screening antipyretic agents.
Objective: To evaluate the ability of a test compound to reduce fever induced by a subcutaneous injection of Brewer's yeast in rats.
Materials:
-
Male or female Wistar rats (150-200 g)
-
Brewer's yeast
-
This compound
-
Reference drug (e.g., Paracetamol or Aspirin)
-
Vehicle (e.g., 0.9% saline)
-
Digital thermometer with a rectal probe
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions.
-
Baseline Temperature: Record the basal rectal temperature of each rat.
-
Induction of Pyrexia: Inject a 15-20% (w/v) suspension of Brewer's yeast in saline subcutaneously into the dorsal region of each rat (e.g., 10 mL/kg).
-
Confirmation of Fever: After 18-24 hours, measure the rectal temperature again. Select only the animals that show a significant increase in body temperature (e.g., > 0.5°C) for the study.
-
Grouping and Drug Administration: Group the febrile animals and administer the vehicle, reference drug, or test compound (this compound) orally.
-
Temperature Monitoring: Record the rectal temperature at regular intervals after drug administration (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the mean rectal temperature for each group at each time point. The antipyretic activity is determined by the reduction in rectal temperature compared to the control group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo analgesic or antipyretic properties of a test compound like this compound.
References
Amfenac sodium for ocular inflammation research
An In-depth Technical Guide to Amfenac Sodium for Ocular Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that holds a significant position in ophthalmic research and therapeutics.[1][2] It is the active metabolite of the prodrug nepafenac, which is clinically used to manage pain and inflammation, particularly following cataract surgery.[2][3] Nepafenac, as a prodrug, is designed for enhanced corneal penetration, after which it is rapidly converted by intraocular hydrolases to amfenac, delivering the active compound to both anterior and posterior segments of the eye.[1][4] This technical guide provides a comprehensive overview of amfenac, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to ocular inflammation research.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
Amfenac exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][5] These enzymes are pivotal in the arachidonic acid cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[1][6] By blocking COX-1 and COX-2, amfenac effectively curtails the production of prostaglandins like PGE2 in ocular tissues, thereby mitigating the inflammatory response.[1][7] Preclinical data indicate that amfenac is a potent inhibitor of both isoforms, with some studies suggesting a slightly higher affinity for COX-2.[8][9][10]
Pharmacokinetics: Prodrug Bioactivation and Ocular Distribution
The clinical utility of amfenac is intrinsically linked to its delivery as the prodrug nepafenac.[3] Nepafenac is formulated as an ophthalmic suspension and exhibits superior corneal permeability compared to other topical NSAIDs.[4] Following topical administration, nepafenac rapidly penetrates the cornea and is distributed to various ocular tissues.[2][11] Intraocular hydrolases, present in the ciliary body, retina, and choroid, convert nepafenac to amfenac.[3][4] This targeted bioactivation ensures high concentrations of the active drug at sites of inflammation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
A Technical Guide to the Anti-inflammatory Pathways Modulated by Amfenac Sodium
Abstract
Amfenac sodium, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nepafenac, is a potent agent used primarily in ophthalmology to manage pain and inflammation, particularly after cataract surgery.[1][2] Its therapeutic effects are rooted in its ability to modulate key inflammatory signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on prostaglandin synthesis. This document summarizes quantitative data on its inhibitory potency, details relevant experimental protocols, and visualizes the core signaling and experimental workflows for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary anti-inflammatory mechanism of this compound is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[3] These enzymes are critical for the conversion of arachidonic acid, released from cell membrane phospholipids, into Prostaglandin H2 (PGH2).[4][5] PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[6][7]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[4][8]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharide (LPS).[7][8][9] It is the primary source of prostaglandins during an inflammatory response.
This compound is a potent, reversible inhibitor of both COX-1 and COX-2.[10][11] By binding to the active site of these enzymes, it competitively blocks arachidonic acid from being converted into PGH2, thereby reducing the production of downstream inflammatory mediators.[6]
Quantitative Analysis of COX Inhibition
This compound demonstrates potent inhibitory activity against both COX isoforms, with a slightly higher affinity for the inflammation-inducible COX-2 enzyme.[8][10] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | This compound IC50 |
| Cyclooxygenase-1 (COX-1) | 0.25 µM (250 nM)[10] |
| Cyclooxygenase-2 (COX-2) | 0.15 µM (150 nM)[10] |
Interaction with Pro-inflammatory Transcription Pathways
The expression of the COX-2 enzyme is a critical step in sustaining an inflammatory response. This process is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[14] This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2.[5][12]
While Amfenac's primary action is direct enzyme inhibition, by reducing prostaglandin production, it can help mitigate the positive feedback loops that perpetuate inflammation. Many NSAIDs are known to interfere with the NF-κB pathway, representing a secondary mechanism for their anti-inflammatory effects.[12][14]
Experimental Methodologies
The characterization of Amfenac's anti-inflammatory activity relies on a suite of standardized in vitro and cell-based assays.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency (IC50) of a compound against isolated COX-1 and COX-2 enzymes. The general workflow involves measuring the enzyme's ability to produce prostaglandins in the presence of varying concentrations of the inhibitor.
Protocol: In Vitro COX Inhibition Assay [15][16]
-
Reagent Preparation:
-
Dilute purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare co-factors such as hematin and L-epinephrine in the reaction buffer.
-
Prepare the substrate solution of arachidonic acid.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the reaction buffer, co-factors, and the enzyme solution.
-
Add a small volume of the Amfenac dilution (or vehicle for control) to the enzyme mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow for time-dependent inhibition.[15]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for exactly 2 minutes at 37°C.[15]
-
-
Termination and Measurement:
-
Terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).[15]
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each Amfenac concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Prostaglandin E2 (PGE2) Quantification by Competitive ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common, high-throughput method for quantifying prostaglandin levels in biological samples from in vitro or cell-based assays.[4][17]
Protocol: Competitive Enzyme Immunoassay (EIA) for PGE2 [17][18]
-
Plate Setup: Use a microplate pre-coated with a capture antibody.
-
Competitive Reaction:
-
Add PGE2 standards, quality controls, and unknown samples (e.g., from a COX inhibition assay) to the appropriate wells.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to each well.
-
Add a primary antibody specific for PGE2 to each well.
-
Incubate the plate (e.g., 2 hours at room temperature). During this time, the free PGE2 from the sample and the HRP-conjugated PGE2 "compete" for binding to the limited number of primary antibody sites.[17]
-
-
Washing and Detection:
-
Wash the plate thoroughly to remove all unbound reagents.
-
Add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Incubate in the dark for color development (e.g., 30 minutes).
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader (typically at 450 nm). The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the PGE2 concentration in the unknown samples by interpolating their absorbance values from the standard curve.[17]
-
Summary of In Vivo Anti-Inflammatory Activity
The efficacy of Amfenac has been demonstrated in various animal models of inflammation. These studies confirm that its in vitro COX inhibition translates to significant anti-inflammatory and analgesic effects in a physiological context.
| Model | Species | Dose | Effect | Potency Comparison |
| Acute Inflammation (Carrageenan-induced pleural effusion) | Rat | 4 mg/kg | 33% suppression[10] | 16.4x more potent than phenylbutazone[10] |
| Chronic Inflammation (Adjuvant-induced arthritis) | Rat | 4 mg/kg | 28% suppression[10] | 22.8x more potent than phenylbutazone[10] |
| Analgesia (Acetylcholine-induced abdominal constriction) | Mouse | N/A | N/A | 156x more potent than phenylbutazone[10] |
Conclusion
This compound exerts its potent anti-inflammatory effects primarily through the direct, competitive inhibition of both COX-1 and COX-2 enzymes.[6] This action blocks the prostaglandin synthesis cascade, a central pathway in the inflammatory response.[9] Its slightly preferential inhibition of the inducible COX-2 isoform, combined with its potent overall activity, underlies its clinical utility in treating inflammation and pain.[8][10] The experimental protocols detailed herein provide a robust framework for quantifying the activity of Amfenac and similar NSAIDs, enabling further research and development in the field of anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. centaurpharma.com [centaurpharma.com]
- 4. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amfenac Sodium (CAS No. 61618-27-7) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID) for research purposes. This document collates critical data on its physicochemical properties, mechanism of action, and detailed experimental protocols to facilitate its application in a laboratory setting.
Physicochemical Properties
This compound is the hydrated sodium salt of 2-(2-amino-3-benzoylphenyl)acetic acid.[1] It is the active metabolite of the ophthalmic NSAID, nepafenac.[2] The compound is typically a light yellow to yellow solid.[1] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | [1][3] |
| CAS Number | 61618-27-7 (Monohydrate) | [1][3] |
| 61941-56-8 (Anhydrous) | [1][4] | |
| Parent Compound | Amfenac (CAS: 51579-82-9) | [1][2] |
| Molecular Formula | C₁₅H₁₄NNaO₄ | [1][3] |
| Molecular Weight | 295.26 g/mol (Monohydrate) | [1][3] |
| 277.25 g/mol (Anhydrous) | [4][5] | |
| Melting Point | 242–244°C | [5] |
| pKa (Predicted) | 3.95 (Strongest Acidic), 1.77 (Strongest Basic) | [6] |
| Solubility (Water) | ~50-59 mg/mL | [1][7] |
| Solubility (DMSO) | ~59-150 mg/mL | [1][7] |
| Solubility (Ethanol) | ~4 mg/mL | [1][7] |
Mechanism of Action: Cyclooxygenase Inhibition
Amfenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][8] Amfenac is a potent, non-selective inhibitor, though some studies indicate a slightly higher potency for COX-2.[8][9] The inhibitory concentrations (IC₅₀) from in vitro assays are presented in Table 2.
Table 2: In Vitro COX Inhibitory Potency of Amfenac
| Target Enzyme | IC₅₀ Value | Source(s) |
| Cyclooxygenase-1 (COX-1) | 250 nM | [7] |
| Cyclooxygenase-2 (COX-2) | 150 nM | [7] |
The inhibition of the COX pathway by Amfenac is a critical step in reducing the inflammatory response.
Pharmacokinetics
While this compound has been marketed as an oral dosage form in Japan, most recent pharmacokinetic data comes from studies of its prodrug, nepafenac, used topically in ophthalmology.[10] Following topical ocular administration of nepafenac 0.1%, low but quantifiable plasma concentrations of both nepafenac and its active metabolite, amfenac, are observed.[10]
Table 3: Pharmacokinetic Parameters of Amfenac After Topical Ocular Dosing of Nepafenac 0.1%
| Parameter | Value | Source(s) |
| Mean Steady-State Cmax (plasma) | 0.422 ± 0.121 ng/mL | [10] |
| Mean Tmax (plasma) | ~3 hours | [10] |
| Protein Binding (Human Serum) | 99.1% | [11] |
| Peak Concentration (Aqueous Humor) | 70.1 ng/mL |
The mean steady-state Cmax for amfenac after ocular administration is approximately 1,659 times lower than that observed after a 50 mg oral dose.[10]
Synthesis Outline
The synthesis of Amfenac can be achieved through multiple routes. A common laboratory-scale synthesis starts from 2-aminobenzophenone, involving chloroacetylation, cyanation, and subsequent hydrolysis. An alternative, scalable approach begins with indoline.
A key synthetic step involves the hydrolysis of 2-(2-acetamido-3-benzoylphenyl)acetonitrile with an acid, such as a mixture of sulfuric acid and water, followed by neutralization to yield Amfenac.[12] The sodium salt is then formed by reacting the free acid with sodium hydroxide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for key in vitro and in vivo assays.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol is for determining the IC₅₀ values of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound monohydrate
-
Anhydrous, sterile DMSO
-
Purified, human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Fluorometric probe (e.g., as provided in a commercial kit)
-
Arachidonic acid (substrate)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of this compound in fresh DMSO.
-
Perform serial dilutions of the stock solution in COX Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reconstitute COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice.
-
Prepare a Reaction Mix containing Assay Buffer, Heme, and the fluorometric probe.
-
-
Plate Setup:
-
Add the Reaction Mix to all wells.
-
Add Amfenac dilutions to the test wells.
-
Add vehicle (DMSO in Assay Buffer) to the enzyme control wells.
-
Add a known COX inhibitor for a positive control.
-
-
Enzyme Addition and Incubation:
-
Add the reconstituted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid solution to all wells.
-
Immediately measure fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each Amfenac concentration relative to the vehicle control.
-
Plot percent inhibition versus Amfenac concentration and fit the data to a suitable model to calculate the IC₅₀ value.[1]
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-250 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
1% (w/v) Lambda carrageenan suspension in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping and Administration:
-
Induction of Edema:
-
Measurement of Edema:
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
In Vivo Oxygen-Induced Retinopathy (OIR) in Rats
This model is used to study pathological retinal neovascularization.
Materials:
-
Sprague-Dawley or Long Evans rat pups and their nursing mothers.[6][14]
-
Oxygen exposure chamber with an oxygen controller.
-
This compound for intravitreal injection.
-
Anesthesia.
-
Isolectin B4 for retinal flat mount staining.
-
Microscopy equipment for imaging retinal flat mounts.
Procedure:
-
OIR Induction:
-
On postnatal day 0 (P0), place rat pups and their mothers into an oxygen chamber.
-
Expose them to alternating 24-hour periods of 50% and 10% oxygen for 14 days.[6]
-
On P14, return the pups to room air. This creates a relative hypoxia, inducing neovascularization.
-
-
Drug Administration:
-
On a designated day after returning to room air (e.g., P14 or P15), administer this compound via intravitreal injection to one eye. The contralateral eye can receive a vehicle injection as a control.[14]
-
-
Tissue Collection and Analysis:
-
Quantification:
-
Quantify the areas of neovascularization and avascular regions using imaging software.
-
Compare the treated eyes to the control eyes to determine the effect of this compound.
-
Stability and Storage
This compound should be stored under appropriate conditions to ensure its integrity for research use.
Table 4: Storage and Stability
| Form | Storage Conditions | Stability |
| Solid Powder | 2-8°C, protect from light, keep in a dark place under an inert atmosphere. | 3 years at -20°C |
| Stock Solution (in DMSO) | -20°C for up to 1 month, -80°C for up to 1 year. | Avoid repeated freeze-thaw cycles. |
Forced degradation studies indicate that a major decomposition product is 7-benzoyl-2-oxindole.[15] Stability-indicating HPLC methods should be used for accurate quantification in stability studies.[16]
Conclusion
This compound is a valuable research tool for studying inflammation, pain, and angiogenesis due to its potent, dual inhibition of COX-1 and COX-2. This guide provides essential data and detailed protocols to support its effective use in various experimental models. Researchers should adhere to established protocols and safety guidelines when handling and using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction and Readout of Oxygen-Induced Retinopathy | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium 2-(2-amino-3-benzoylphenyl)acetate | C15H12NNaO3 | CID 23665728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Korean Journal of Ophthalmology [ekjo.org]
- 15. JPS58201726A - Preparation of stable pharmaceutical - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Amfenac Sodium: A Comprehensive Technical Guide for Researchers
Amfenac sodium , a potent non-steroidal anti-inflammatory drug (NSAID), serves as a critical tool in ophthalmic applications and as a reference compound in pharmacological research. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental protocols for scientific professionals.
Chemical and Physical Properties
This compound's chemical identity is well-characterized, with its properties summarized below. It exists in both anhydrous and hydrated forms.
| Property | Value (Hydrated) | Value (Anhydrous) |
| Chemical Formula | C₁₅H₁₄NNaO₄[1][2] | C₁₅H₁₃NNaO₃[3] |
| Molecular Weight | 295.26 g/mol [1][3] | 278.26 g/mol [3] |
| IUPAC Name | sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate[1][4] | sodium 2-(2-amino-3-benzoylphenyl)acetate |
| CAS Number | 61618-27-7[1][4] | 61941-56-8[3] |
| Synonyms | This compound hydrate, AHR-5850D[1] | This compound anhydrous |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][5][6] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH₂), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3][4][7] By competitively binding to the active site of COX enzymes, amfenac blocks this critical step in the prostaglandin synthesis pathway, thereby reducing inflammation and pain.[3][7] While it inhibits both isoforms, some studies suggest a slightly higher potency for COX-2.[5][8]
The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Amfenac Sodium: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium is a potent non-steroidal anti-inflammatory drug (NSAID) that plays a crucial role in the management of pain and inflammation.[1][2] As the active metabolite of the prodrug nepafenac, amfenac exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2] These enzymes are fundamental to the biosynthesis of prostaglandins, which are key lipid compounds that mediate inflammation, pain, and fever.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to serve as a comprehensive resource for the scientific community.
Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of this compound are rooted in its ability to interrupt the prostaglandin synthesis cascade. This pathway begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2 in response to inflammatory stimuli.[4] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of the cyclooxygenase enzymes, COX-1 and COX-2.[3][4]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for physiological "housekeeping" functions, such as protecting the stomach lining and supporting platelet function.[1][3]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated during inflammatory processes.[1][3]
PGH2 serves as the precursor for various prostaglandins, including prostaglandin E2 (PGE2), which are synthesized by specific prostaglandin synthases.[4] These prostaglandins are potent mediators of inflammation, pain, and fever.[1] this compound acts as a competitive inhibitor of both COX-1 and COX-2, binding to the active site of these enzymes and preventing the conversion of arachidonic acid to PGH2.[3] By blocking this critical step, amfenac effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.[3]
Quantitative Data on Cyclooxygenase Inhibition
The potency of this compound as a COX inhibitor has been quantified through the determination of its 50% inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Amfenac is a potent inhibitor of both COX-1 and COX-2.[5]
| Compound | Target Enzyme | IC50 Value (µM) | Reference(s) |
| This compound | COX-1 | 0.25 | [5][6] |
| This compound | COX-2 | 0.15 | [5][6] |
| Bromfenac | COX-1 | 0.210 | [7] |
| Bromfenac | COX-2 | 0.0066 | [7] |
| Ketorolac | COX-1 | 0.02 | [7] |
| Ketorolac | COX-2 | 0.12 | [7] |
| Indomethacin | COX-1 | 0.1 µg/mL | [6] |
| Indomethacin | COX-2 | 5 µg/mL | [6] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a synthesis from multiple sources, and direct head-to-head comparisons under identical conditions are limited.[8]
In an in vivo rabbit model of ocular inflammation, a 0.1% solution of amfenac demonstrated a 68.0% inhibition of Prostaglandin E2 (PGE2) production in the aqueous humor.[2]
Experimental Protocols
A comprehensive understanding of the methodologies used to evaluate amfenac's inhibitory effects is crucial for interpreting the data. The following are detailed protocols for key experiments.
In Vitro COX Inhibition Assay
This assay directly measures the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for recombinant human or ovine COX-1 and COX-2 enzymes.
Principle: The assay quantifies the production of PGE2 from the substrate arachidonic acid by the COX enzyme in the presence of varying concentrations of the inhibitor. The amount of PGE2 produced is typically measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS-MS).[7][8][9]
Methodology:
-
Reagent Preparation:
-
Inhibitor Incubation:
-
Reaction Initiation and Termination:
-
PGE2 Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition for each amfenac concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.[8]
-
Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This assay measures the ability of a compound to inhibit PGE2 production in a cellular context, often using macrophage cell lines that can be stimulated to produce prostaglandins.
Objective: To quantify the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][4]
Principle: RAW 264.7 cells are stimulated with LPS to induce the expression of COX-2, leading to the production and release of PGE2 into the cell culture supernatant.[4] The cells are treated with varying concentrations of the test compound, and the amount of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[2][4]
Methodology:
-
Cell Culture and Seeding:
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).[2]
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.[2] Include appropriate vehicle and negative controls.
-
Incubate the plates for a defined period (e.g., 24 hours).[2]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants from each well.[2]
-
-
PGE2 Quantification (ELISA):
-
Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[2] The principle is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-conjugated PGE2 for binding sites on a specific antibody.[8]
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the PGE2 standards.
-
Determine the PGE2 concentration in the samples from the standard curve.
-
Calculate the percentage of PGE2 production inhibition for each amfenac concentration compared to the LPS-stimulated control.
-
Conclusion
This compound is a well-characterized and potent inhibitor of prostaglandin synthesis. Its mechanism of action, centered on the competitive inhibition of both COX-1 and COX-2 enzymes, effectively curtails the production of pro-inflammatory prostaglandins. The quantitative data from both in vitro enzymatic assays and cell-based models confirm its significant inhibitory activity. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of amfenac and other NSAIDs, aiding researchers and drug development professionals in the ongoing effort to understand and modulate inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of Amfenac Sodium in Murine and Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), has been subject to preliminary toxicological evaluation to ascertain its safety profile. This technical guide synthesizes the available preclinical toxicity data in mice and rats, providing a comprehensive overview for researchers and professionals in the field of drug development. The primary mechanism of action for Amfenac involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This document presents quantitative data from acute toxicity studies, details of experimental methodologies, and visual representations of experimental workflows and signaling pathways.
Data Presentation
Acute Toxicity of this compound
The acute toxicity of this compound has been evaluated in both mice and rats, with Lethal Dose 50 (LD50) values determined for various routes of administration.
Table 1: Acute Toxicity of this compound in Mice
| Administration Route | Sex | LD50 (mg/kg) |
| Oral | Male | 1190[2][3] |
| Female | 1450[2][3] | |
| Subcutaneous (s.c.) | Male | 580[2][3] |
| Female | 625[2][3] | |
| Intramuscular (i.m.) | Male | 540[2][3] |
| Female | 610[2][3] | |
| Intravenous (i.v.) | Male | 550[2][3] |
| Female | 630[2][3] | |
| Intraperitoneal (i.p.) | Male | 790[2][3] |
| Female | 710[2][3] |
Table 2: Acute Toxicity of this compound in Rats
| Administration Route | Sex | LD50 (mg/kg) |
| Oral | Male & Female | Higher lethality than mice[2][3] |
Specific LD50 values for rats were not detailed in the provided search results, but it was noted that rats exhibited higher lethality than mice.[2][3]
Clinical Signs of Acute Toxicity: Observed signs of toxicity in mice and rats following administration of this compound included decreased movement and respiration rate, leading to gastrointestinal ulcers, secondary peritonitis, and systemic emaciation.[2][3] The cause of death was suggested to be secondary to peritonitis and systemic emaciation resulting from gastrointestinal ulceration.[2][3]
Subacute and Chronic Toxicity
Mutagenicity and Carcinogenicity
Information regarding the mutagenicity and carcinogenicity of this compound is limited. Studies on Nepafenac, a prodrug of Amfenac, showed increased chromosomal aberrations in Chinese hamster ovary cells in vitro.[5] However, Nepafenac was not mutagenic in the Ames assay or the mouse lymphoma forward mutation assay.[5] Oral doses of Nepafenac up to 5,000 mg/kg did not increase the formation of micronucleated polychromatic erythrocytes in vivo in the mouse micronucleus assay.[5] Carcinogenicity studies for Nepafenac have not been conducted.[5]
Experimental Protocols
Acute Toxicity Study in Mice and Rats
The following is a generalized protocol for determining the acute toxicity (LD50) of this compound, based on standard toxicological practices.
1. Animal Models:
-
Species: Mice (e.g., ICR strain) and Rats (e.g., Sprague-Dawley strain).[2][5]
-
Sex: Both male and female animals are used.[2]
-
Health Status: Healthy, young adult animals are selected and acclimatized to laboratory conditions before the study.
2. Dosage and Administration:
-
Test Substance: this compound dissolved or suspended in a suitable vehicle.
-
Dose Levels: A range of graded doses is selected to determine the dose that causes mortality in 50% of the animals.
-
Routes of Administration: Oral, subcutaneous, intramuscular, intravenous, and intraperitoneal routes are evaluated.[2][3]
-
Administration Volume: A consistent volume of the test substance is administered to each animal, adjusted for body weight.
3. Observation and Data Collection:
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a specified period, typically 14 days.
-
Parameters Observed:
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to examine for any pathological changes, with a particular focus on the gastrointestinal tract.[2]
4. Data Analysis:
-
The LD50 value and its 95% confidence limits are calculated using a recognized statistical method, such as the probit analysis or the log-probit method.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological studies on this compound (AHR-5850) (I) Acute toxicities in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICOLOGICAL STUDIES ON this compound (AHR-5850) : (I) ACUTE TOXICITIES IN MICE AND RATS [jstage.jst.go.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Amfenac Sodium in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amfenac is a non-steroidal anti-inflammatory drug (NSAID). Its quantification in biological matrices like plasma is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for a simple, selective, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of amfenac in human plasma. The method has been developed and validated to be suitable for routine analysis.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify amfenac from plasma components. The sample preparation involves a protein precipitation step to remove interfering substances. The prepared sample is then injected into the HPLC system, where amfenac is separated on a C18 column using a gradient mobile phase. The concentration of amfenac is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Amfenac Sodium (Reference Standard)
-
Fenbufen (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Ethanol (Analytical Grade)
-
Ammonium Sulfate
-
Phosphate buffer (pH 7.0)
-
Purified Water (HPLC Grade)
-
Human Plasma (drug-free)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, and UV-Vis detector. |
| Analytical Column | Reversed-phase ODS (C18) column. |
| Mobile Phase | A gradient of Acetonitrile and Phosphate Buffer (pH 7.0). |
| Gradient Elution | 20-80% Acetonitrile-Phosphate Buffer (pH 7.0). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Detector Wavelength | 245 nm. |
| Internal Standard (IS) | Fenbufen. |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions:
-
Amfenac Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or a mixture of mobile phase.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fenbufen and dissolve it in 100 mL of ethanol.
Working Standard Solutions for Calibration Curve:
Prepare a series of working standard solutions by serially diluting the Amfenac stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Calibration Standards in Plasma:
Spike appropriate aliquots of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical calibration curve might include concentrations of 0.1, 0.5, 1, 2, 5, and 10 µg/mL.
Quality Control (QC) Samples:
Prepare QC samples in drug-free human plasma at a minimum of three concentration levels:
-
Low QC (LQC): 3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): A concentration in the middle of the calibration range.
-
High QC (HQC): A concentration towards the upper end of the calibration range.
Sample Preparation
The following diagram illustrates the workflow for plasma sample preparation:
Caption: Plasma sample preparation workflow.
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 100 µL of purified water.
-
Add 100 µL of the internal standard solution in ethanol (100 µg/mL Fenbufen).
-
Add 0.2 g of ammonium sulfate to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant (ethanol layer) to an autosampler vial for injection into the HPLC system.
Method Validation
The developed method should be validated according to relevant regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). The key validation parameters are summarized below.
Linearity
The linearity of the method should be assessed by analyzing a series of calibration standards. The peak area ratio of amfenac to the internal standard is plotted against the nominal concentration of amfenac. The correlation coefficient (r²) should be greater than 0.99.
Accuracy and Precision
The accuracy and precision of the method are determined by analyzing the QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
| Parameter | LQC | MQC | HQC | Acceptance Criteria |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | Within ± 15% (± 20% for LLOQ) |
A study reported intra- and inter-day variations for amfenac (5 µg/ml) to be 4.5% and 4.2%, respectively.
Recovery
The extraction recovery of amfenac from plasma is determined by comparing the peak area of amfenac in a pre-spiked (extracted) sample to that of a post-spiked (unextracted) sample at the same concentration.
| Concentration | Recovery (%) |
| 0.5 µg/mL | ~92.1% |
| 2 µg/mL | ~95.4% |
| 10 µg/mL | ~94.6% |
The coefficients of variation for amfenac recovery were reported to be below 4.6%.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified.
-
LLOQ: The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
The detection limit of amfenac in plasma has been reported to be as low as 0.1 µg/ml, with a coefficient of variation of 4.0%.
Stability
The stability of amfenac in plasma should be evaluated under various conditions to ensure the integrity of the samples during handling and storage.
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period equivalent to the sample preparation and analysis time.
-
Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.
-
Stock Solution Stability: Amfenac stock solutions are stable in a suitable solvent at -80°C for up to 1 year and at -20°C for up to 1 month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
For optimal stability, it is advised to work with samples on ice or in a cooled environment whenever possible.
Logical Flow of Method Development
The following diagram outlines the logical steps involved in the development of this bioanalytical method.
Caption: Bioanalytical method development workflow.
Conclusion
The HPLC method described in this application note is simple, rapid, selective, and sensitive for the quantification of amfenac in human plasma. The protein precipitation method provides clean extracts and high recovery. The method has been shown to have good linearity, precision, and accuracy, making it suitable for routine use in clinical and pharmacokinetic studies.
Application Notes and Protocols for the Quantification of Amfenac Sodium and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] It is the active metabolite of nepafenac, a prodrug used in ophthalmic solutions.[2] After topical administration, nepafenac penetrates the cornea and is converted to amfenac by intraocular hydrolases.[3][4] This targeted delivery makes it effective in managing ocular inflammation and pain, particularly after cataract surgery.[4] Accurate quantification of amfenac and its metabolites in biological samples is crucial for pharmacokinetic studies, dose-response analysis, and overall drug development.
This document provides detailed application notes and protocols for the quantification of amfenac and its primary metabolite, 7-benzoyl-2-oxindole, in various biological matrices.
Metabolic Pathway of Nepafenac to Amfenac
Nepafenac acts as a prodrug, which is biochemically converted into the active NSAID, amfenac. This conversion is a critical step for its pharmacological activity.
Caption: Metabolic conversion of nepafenac to amfenac and its subsequent metabolite.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of amfenac and its metabolite, 7-benzoyl-2-oxindole, in human plasma using High-Performance Liquid Chromatography (HPLC).
Table 1: Analytical Recovery of Amfenac and 7-benzoyl-2-oxindole in Human Plasma[5]
| Analyte | Concentration (µg/mL) | Recovery (%) | Coefficient of Variation (%) |
| Amfenac | 0.5 | 92.1 | < 4.6 |
| 2 | 95.4 | < 4.6 | |
| 10 | 94.6 | < 4.6 | |
| 7-benzoyl-2-oxindole | 0.04 | 93.4 | < 6.0 |
| 0.2 | 98.7 | < 6.0 | |
| 0.4 | 95.3 | < 6.0 |
Table 2: Precision and Detection Limits for Amfenac and 7-benzoyl-2-oxindole in Human Plasma[5]
| Analyte | Intra-day Variation (CV%) | Inter-day Variation (CV%) | Detection Limit (µg/mL) |
| Amfenac | 4.5 | 4.2 | 0.1 |
| 7-benzoyl-2-oxindole | 3.6 | 4.2 | 0.02 |
Experimental Protocols
Protocol 1: Quantification of Amfenac and 7-benzoyl-2-oxindole in Human Plasma by HPLC-UV
This protocol details a validated method for the simultaneous determination of amfenac and its metabolite, 7-benzoyl-2-oxindole, in human plasma.[5]
1. Sample Preparation
Caption: Workflow for plasma sample preparation.
-
Materials:
-
Human plasma
-
Purified water
-
Ammonium sulphate
-
Ethanol
-
Fenbufen (Internal Standard)
-
Microcentrifuge tubes
-
Centrifuge
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 100 µL of purified water.
-
Add 0.2 g of ammonium sulphate.
-
Add 100 µL of ethanol containing fenbufen (100 µg/mL) as the internal standard.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to precipitate proteins.
-
Carefully collect the supernatant (ethanol layer).
-
Directly inject an aliquot of the supernatant into the HPLC system.
-
2. HPLC-UV Conditions
-
Column: Reversed-phase ODS (Octadecylsilane) column.
-
Mobile Phase: Gradient elution with 20-80% acetonitrile-phosphate buffer (pH 7.0).
-
Detection: UV at 245 nm.
-
Flow Rate: Not specified in the source. A typical flow rate for such a method would be 1.0 mL/min.
-
Injection Volume: Not specified in the source. A typical injection volume would be 20 µL.
3. Method Validation
The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[2]
Protocol 2: Quantification of Amfenac in Ocular Tissues by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of amfenac from ocular tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]
1. Tissue Sample Preparation
Caption: Workflow for ocular tissue sample preparation.
-
Materials:
-
Frozen ocular tissue samples (e.g., cornea, retina)
-
Internal Standard (e.g., deuterated amfenac)
-
Cold homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Homogenizer
-
Microcentrifuge
-
HPLC vials
-
-
Procedure:
-
To a pre-weighed frozen tissue sample, add a specific volume of cold homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add at least 3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile).[6]
-
Vortex the mixture vigorously for 1-2 minutes.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
2. LC-MS/MS Conditions
-
Column: A suitable C18 column.[6]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile.[6]
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for quantification of amfenac and the internal standard.[6]
Signaling Pathway of Amfenac
Amfenac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1]
Caption: Mechanism of action of Amfenac via inhibition of the COX pathway.[1]
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of amfenac and its metabolite in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. For trace-level quantification, especially in complex matrices like ocular tissues, LC-MS/MS is the preferred method. Proper method validation is essential to ensure the accuracy and reliability of the obtained data in research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of amfenac sodium and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Amfenac Sodium In Vitro Cell Proliferation Assay
Introduction
Amfenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. It is the active metabolite of the ophthalmic prodrug nepafenac, which is rapidly converted to amfenac by ocular hydrolases.[1] The primary mechanism of action for Amfenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—potent lipid mediators of inflammation, pain, and fever.[2][3] By blocking these enzymes, Amfenac effectively reduces the production of pro-inflammatory prostaglandins.[2] Given the role of COX enzymes and prostaglandins in various cellular processes, including cell growth and angiogenesis, Amfenac is a valuable compound for studying cell proliferation in vitro.[1]
These application notes provide a detailed protocol for assessing the effect of Amfenac sodium on cell proliferation using the WST-1 assay, a sensitive colorimetric method for quantifying cell viability and metabolic activity.[4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its biological effects by competitively inhibiting both COX-1 and COX-2 enzymes.[1][2] These enzymes catalyze the rate-limiting step in the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme primarily involved in pathological processes like inflammation.[2] Amfenac shows potent inhibitory action against both isoforms, with a slightly higher potency for COX-2.[3][5] The inhibition of prostaglandin synthesis is the core of its anti-inflammatory effects and the basis for its investigation in cell proliferation studies.
Caption: Mechanism of this compound via inhibition of COX-1 and COX-2 enzymes.
Data Presentation
The efficacy of this compound as a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50). These values are critical for determining the appropriate concentration range for in vitro cell-based assays.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Amfenac
| Enzyme Target | IC50 Value | Source |
|---|---|---|
| COX-1 | 0.25 µM (250 nM) | [3][5] |
| COX-2 | 0.15 µM (150 nM) | [3][5] |
Note: IC50 values can vary depending on the specific assay system and experimental conditions.
Table 2: Representative Data from WST-1 Cell Proliferation Assay This table illustrates sample results for a hypothetical experiment testing the effect of Amfenac on a cancer cell line after 48 hours of incubation.
| Amfenac Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability (Relative to Vehicle Control) |
| 0 (No Treatment) | 1.25 ± 0.08 | 100.2% |
| 0 (Vehicle Control) | 1.24 ± 0.07 | 100.0% |
| 0.1 | 1.18 ± 0.06 | 95.2% |
| 1 | 1.05 ± 0.05 | 84.7% |
| 10 | 0.76 ± 0.04 | 61.3% |
| 50 | 0.41 ± 0.03 | 33.1% |
| 100 | 0.22 ± 0.02 | 17.7% |
Experimental Protocol: WST-1 Cell Proliferation Assay
This protocol details a method to assess the effects of this compound on the proliferation of a selected cell line using a WST-1 assay. The WST-1 reagent contains a stable tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound hydrate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Cells of interest (e.g., HCT-116, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell Proliferation Reagent WST-1
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 420-480 nm (reference wavelength ~650 nm)
Experimental Workflow
Caption: Workflow for the this compound WST-1 cell proliferation assay.
Methods
1. Preparation of this compound Stock Solution
-
Work in a sterile environment (e.g., laminar flow hood).
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving this compound hydrate powder in sterile DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.[6]
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[6]
2. Cell Seeding
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density in pre-warmed complete culture medium. This density should be predetermined to ensure cells are in the exponential growth phase at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for background control (medium only, no cells).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
3. Cell Treatment
-
Thaw an aliquot of the Amfenac stock solution.
-
Prepare serial dilutions of Amfenac in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[7]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest Amfenac concentration well (typically ≤ 0.5%).[6][7]
-
Carefully remove the medium from the wells and add 100 µL of the corresponding Amfenac dilution or control medium.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
4. WST-1 Assay and Measurement
-
After the incubation period, add 10 µL of Cell Proliferation Reagent WST-1 to each well (including background controls).[8]
-
Gently mix by tapping the plate.
-
Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.
-
Shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at a wavelength between 420-480 nm (450 nm is common) using a microplate reader. Use a reference wavelength of ~650 nm to subtract background absorbance.
5. Data Analysis
-
Subtract the average absorbance value of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % cell viability against the logarithm of the Amfenac concentration to generate a dose-response curve.
-
From this curve, determine the IC50 value, which is the concentration of Amfenac that causes a 50% reduction in cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell viability and proliferation measurement [takarabio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
Application Notes and Protocols for Dissolving Amfenac Sodium in DMSO for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[1] These enzymes are integral to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX enzymes, this compound effectively curtails prostaglandin production, making it a valuable tool for studying inflammatory processes in vitro.[1] It is the active metabolite of the prodrug Nepafenac, which is rapidly converted to Amfenac by ocular tissue hydrolases.[3][4] This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro experiments, along with solubility data, stability information, and recommended best practices.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Unit | Source(s) |
| Molecular Weight | 295.27 | g/mol | [1][5] |
| Solubility in DMSO | 59 - 150 | mg/mL | [1][5][6] |
| 199.81 - 508.01 | mM | [1][5][6] | |
| Solubility in Water | 50 - 59 | mg/mL | [1][5] |
| Solubility in Ethanol | 4 | mg/mL | [1][5] |
| IC50 for COX-1 | 250 (0.25 µM) | nM | [1][3][6] |
| IC50 for COX-2 | 150 (0.15 µM) | nM | [1][3][6] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[1][7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (freshly opened, as DMSO is hygroscopic)[6][8]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps in a sterile environment, such as a laminar flow hood.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration. For example, to make a 100 mM stock solution, dissolve 29.53 mg of this compound in 1 mL of DMSO.[1]
-
Mixing: Vortex the solution vigorously to aid dissolution.[1]
-
Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication in an ultrasonic bath can be used to facilitate complete dissolution.[1][8]
-
Sterilization: Filtration of the DMSO stock solution is generally not required, as the high concentration of DMSO is typically sufficient to maintain sterility.[1]
-
Aliquoting and Storage:
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to a final working concentration in cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.[1]
-
Dilution: Determine the final concentration of this compound required for your experiment. A typical starting concentration range for in vitro experiments is 0.1 µM to 10 µM.[3]
-
Serial Dilution: To minimize DMSO-induced "solvent shock" and potential precipitation, perform a serial dilution.[10]
-
First, create an intermediate dilution by adding the required volume of the DMSO stock solution to a small volume of pre-warmed medium while gently swirling.[10]
-
Then, add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.[10]
-
-
Final DMSO Concentration: It is crucial to keep the final DMSO concentration in the cell culture medium low, typically at or below 0.5%, with an ideal concentration of 0.1% or lower, especially for sensitive cell lines.[3][10] A dilution of at least 1:1000 is recommended to minimize DMSO toxicity.[1]
-
Mixing: Gently mix the final working solution by inverting the tube or swirling the flask.[10]
-
Application to Cells: Immediately add the prepared medium to your cell cultures.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO but without this compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell culture experiment.
Stability and Storage
-
Solid Powder: this compound powder should be stored at 4°C, sealed, and protected from moisture.[1]
-
DMSO Stock Solutions: In DMSO, stock solutions are stable for up to one month at -20°C and up to six months at -80°C.[1][9] It is recommended to use freshly prepared solutions and avoid long-term storage of diluted working solutions.[1] The stability of compounds in DMSO can be affected by the presence of water, as DMSO is hygroscopic.[11][12] Therefore, using anhydrous DMSO and proper storage is critical.
Troubleshooting
-
Precipitation in Media: If precipitation occurs upon addition to the cell culture medium, it is likely due to "solvent shock".[10] To mitigate this, ensure a serial dilution is performed as described in Protocol 2.[10] Using pre-warmed media can also help.
-
Cell Toxicity: If unexpected cytotoxicity is observed, ensure the final DMSO concentration is within a safe range for your specific cell line (ideally ≤ 0.1%).[3] Always include a vehicle control to assess the effect of the solvent on the cells.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound Monohydrate | 61618-27-7 | COX | MOLNOVA [molnova.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amfenac Sodium Dosage Calculation in In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent analgesic and anti-inflammatory properties. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] By blocking these enzymes, amfenac competitively inhibits the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of various pro-inflammatory prostaglandins and thromboxanes.[1] These application notes provide detailed protocols and dosage calculation guidelines for the use of this compound in common in vivo rat models of inflammation and pain.
Data Presentation
Table 1: Acute Toxicity of this compound in Rats
For determining the appropriate dosage range, it is crucial to be aware of the acute toxicity of this compound. The following table summarizes the median lethal dose (LD50) values in rats for various administration routes.
| Administration Route | LD50 (mg/kg) | Sex |
| Oral | >1000 | Male & Female |
| Intravenous (IV) | 130 | Male |
| Intraperitoneal (IP) | 180 | Male |
| Subcutaneous (SC) | 220 | Male |
Source: Data derived from acute toxicity studies in rats. Rats exhibited higher lethality than mice in these studies.[2]
Table 2: Recommended Dosage Ranges for this compound and Reference NSAIDs in Rat Models
The following table provides recommended starting doses and effective dose ranges for this compound and comparable NSAIDs in widely used rat models of inflammation and pain. Due to the limited availability of specific ED50 values for amfenac, data from studies using diclofenac, a structurally and mechanistically similar NSAID, are included for reference.
| Compound | Model | Administration Route | Effective Dose Range (mg/kg) | Notes |
| This compound | Carrageenan-Induced Paw Edema | Oral | 4 | Suggested starting dose.[1] |
| Diclofenac Sodium | Carrageenan-Induced Paw Edema | Intraperitoneal (IP) | 5 - 25 | Dose-dependent reduction in paw edema.[3][4] |
| Diclofenac Sodium | Carrageenan-Induced Paw Edema | Oral | 20 | Significant inhibition of paw edema.[4] |
| Indomethacin | Carrageenan-Induced Paw Edema | Intraperitoneal (IP) | 10 | Standard positive control dose. |
| Diclofenac Sodium | Formalin Test (late phase) | Intraperitoneal (IP) | 8 - 32 | Significant reduction in nociceptive behavior. |
| Diclofenac Sodium | Formalin Test (late phase) | Oral | 20 | Effective dose for reducing paw licking time.[5] |
Table 3: Comparative Pharmacokinetic Parameters of Diclofenac Sodium in Rats
| Administration Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) |
| Intravenous (IV) | - | - | 1.22 ± 0.11 | - |
| Oral (p.o.) | 0.19 ± 0.04 | 1272 ± 112 | 1.12 ± 0.18 | ~74.4 |
Source: Pharmacokinetic study of diclofenac sodium in Sprague-Dawley rats.[6][7]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is used to assess acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water for oral administration)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into control and treatment groups (n=6-8 per group).
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle to the respective groups. For oral administration, a suggested starting dose is 4 mg/kg.[1]
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: Formalin Test in Rats (Analgesic Activity)
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
This compound
-
Vehicle
-
5% Formalin solution in sterile saline
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Observation chambers
-
Timer
Procedure:
-
Acclimatization: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Randomly divide animals into control and treatment groups (n=6-8 per group).
-
Drug Administration: Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).
-
Induction of Pain: 30 minutes (for IP) or 60 minutes (for oral) after drug administration, inject 50 µL of 5% formalin solution into the dorsal surface of the right hind paw.[8]
-
Observation: Immediately after injection, place the rat in the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-formalin injection (inflammatory pain).
-
-
Data Analysis: Compare the total time spent licking or biting the paw in the treated groups with the control group for both phases. Calculate the percentage of inhibition of the nociceptive response.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via COX inhibition.
Experimental Workflow for Carrageenan-Induced Paw Edema
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Toxicological studies on this compound (AHR-5850) (I) Acute toxicities in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of diclofenac-induced anti-inflammatory response by aminoguanidine in carrageenan-induced acute inflammation in rats: the role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic study of diclofenac sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amfenac Sodium in a Rabbit Model of Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing amfenac sodium in a rabbit model of ocular inflammation, a critical tool for preclinical evaluation of anti-inflammatory therapeutics. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways.
Introduction
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1][2][3] It is the active metabolite of nepafenac, a prodrug formulation.[2][4] While nepafenac is commercially available as a topical ophthalmic solution for treating pain and inflammation associated with cataract surgery, research into the direct application of amfenac offers a more targeted approach for investigating ocular inflammation.[1][4] The rabbit model of endotoxin-induced uveitis (EIU) is a well-established and reproducible model for studying acute anterior segment inflammation, mimicking key aspects of human uveitis.[5][6][7][8]
Mechanism of Action
Amfenac exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11][12] By blocking COX enzymes, amfenac effectively reduces the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), in ocular tissues, thereby mitigating inflammatory responses like vasodilation, increased vascular permeability, and leukocyte infiltration.[2][13][14] Amfenac has shown potent inhibitory activity against both COX-1 and COX-2.[1][15]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of amfenac in a rabbit model of ocular inflammation.
Table 1: Efficacy of Amfenac and Comparators in a Rabbit Model of Endotoxin-Induced Uveitis [14]
| Treatment (0.1% solution/suspension) | Inhibition of FITC-Dextran Accumulation (%) | Inhibition of Aqueous Humor PGE2 Concentration (%) |
| Amfenac | 97.4 | 68.0 |
| Nepafenac | 96.3 | 62.0 |
| Ketorolac (0.4%) | Not Reported | 97.6 |
| Diclofenac (0.1%) | Not Reported | 62.0 |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Amfenac [1][15]
| Enzyme | IC50 (nM) |
| Human COX-1 | 15.3 |
| Human COX-2 | 20.4 |
Experimental Protocols
Protocol 1: Endotoxin-Induced Uveitis (EIU) in the Rabbit Model
This protocol is adapted from studies using lipopolysaccharide (LPS) to induce ocular inflammation in rabbits.[1][3][5][6][8]
Materials:
-
Sterile, pyrogen-free saline[16]
-
This compound solution (e.g., 0.1%)[14]
-
Vehicle control (e.g., sterile saline)[14]
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
30-gauge needles and syringes
-
Slit-lamp biomicroscope
-
Fluorophotometer (for measuring aqueous flare)
-
Materials for aqueous humor collection and analysis (e.g., immunoassay for PGE2)
Procedure:
-
Animal Preparation: Acclimatize rabbits to the laboratory environment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[1]
-
Induction of Uveitis: Anesthetize the rabbits. Administer a systemic intravenous injection of LPS (e.g., 10 µg/mL) to induce ocular inflammation.[1][14] To assess the breakdown of the blood-aqueous barrier, fluorescein isothiocyanate-dextran (FITC-dextran) can be administered intravenously at the same time.[14] Alternatively, uveitis can be induced by intravitreal injection of LPS (e.g., 50 ng).[17]
-
Test Article Administration: Administer the amfenac solution or vehicle control topically (e.g., two single doses of 50 µL) or via intravitreal injection.[1][14] For topical administration, apply the drops to the cornea. For intravitreal injection, use a 30-gauge needle to inject a small volume (e.g., 50 µL) into the vitreous cavity, 1-2 mm posterior to the limbus, taking care to avoid the lens and major retinal vessels.[1]
-
Ocular Examination and Sample Collection: At a predetermined time point (e.g., 90 minutes post-LPS injection), examine the eyes using a slit-lamp biomicroscope to assess clinical signs of inflammation such as iris hyperemia, miosis, and aqueous flare.[1][5]
-
Assessment of Inflammation:
-
Aqueous Flare: Quantify the breakdown of the blood-aqueous barrier by measuring the concentration of FITC-dextran in the aqueous humor using a fluorophotometer.[14]
-
Cell Infiltration: Collect aqueous humor and perform cell counts to quantify inflammatory cell infiltration.[6]
-
Prostaglandin E2 Levels: Measure PGE2 concentrations in the aqueous humor using an immunoassay to assess the inhibition of the COX pathway.[14]
-
Histopathology: At the end of the study, eyes can be enucleated for histological examination to assess inflammatory cell infiltration in the anterior and posterior segments.[18]
-
Signaling Pathways in Ocular Inflammation
The following diagrams illustrate key signaling pathways involved in ocular inflammation that are modulated by this compound.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis and reducing inflammation.
Caption: The NF-κB signaling pathway, a key driver of ocular inflammation, is activated by stimuli like LPS.
Caption: Prostaglandin E2 can induce VEGF production, contributing to vascular permeability and angiogenesis in ocular inflammation.
Conclusion
The use of this compound in a rabbit model of endotoxin-induced uveitis provides a robust platform for the preclinical assessment of novel anti-inflammatory agents. The protocols and data presented herein offer a foundation for researchers to design and execute studies aimed at understanding and treating ocular inflammation. The visualization of key signaling pathways further aids in elucidating the molecular mechanisms underlying the inflammatory process and the therapeutic action of amfenac.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. criver.com [criver.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Endotoxin-induced uveitis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endotoxin-Induced Uveitis in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Cyclooxygenase-2 inhibitors: a new approach to the therapy of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reviewofoptometry.com [reviewofoptometry.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. iris-pharma.com [iris-pharma.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Amfenac Sodium Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug nepafenac.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.[2][3] Accurate and stable stock solutions are essential for obtaining reproducible results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.
Physicochemical Properties & Solubility Data
Proper solvent selection is crucial for preparing high-concentration stock solutions. This compound, typically available as a hydrate, exhibits varying solubility in common laboratory solvents.[2][4] For preparing concentrated stock solutions intended for long-term storage, anhydrous, sterile dimethyl sulfoxide (DMSO) is highly recommended.[5][6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions & Notes | Source(s) |
| DMSO | ~150 mg/mL | Ultrasonic treatment and warming may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[5][7][8] | [2][7][8] |
| Water | ~50 mg/mL | Ultrasonic treatment may be needed.[7][8] Aqueous solutions are not recommended for long-term storage.[4] | [2][7][8] |
| PBS (pH 7.2) | ~5 mg/mL | For immediate use. Aqueous solutions should not be stored for more than one day.[4] | [4][9] |
| Ethanol | ~4-5 mg/mL | --- | [2][4][9] |
| Dimethylformamide (DMF) | ~5 mg/mL | --- | [4][9] |
Note: The molecular weight of this compound Monohydrate is approximately 295.27 g/mol .[7][8]
Recommended Storage and Stability
To ensure the integrity and stability of this compound, proper storage of both the solid compound and prepared stock solutions is critical. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.[5][6]
Table 2: Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability Duration | Source(s) |
| Solid Powder | N/A | 4°C | ≥ 4 years (when stored at -20°C) | [4][5] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [5][6][7][8] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [5][6][7][8] |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Not recommended for more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is ideal for long-term storage.
Materials:
-
This compound hydrate powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)[5]
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath or heating block (optional, set to 37°C)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 29.53 mg of this compound hydrate (MW: 295.27 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder. Vortex the solution vigorously.[5]
-
Aid Dissolution (if necessary): If the powder does not dissolve completely, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can be used to facilitate complete dissolution.[5][6][7]
-
Sterilization: For DMSO stock solutions, the high concentration of the solvent is typically sufficient to maintain sterility. Filtration is generally not required and may be difficult with high-viscosity DMSO solutions.[5]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials. Store immediately at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[5][6][8]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate experimental use.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed aqueous buffer or cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: It is critical to perform a serial dilution of the stock solution into the pre-warmed aqueous medium. A dilution of at least 1:1000 is recommended to minimize the final DMSO concentration, as high levels can be cytotoxic.[5]
-
Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This helps prevent the precipitation of the compound.[6]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to a separate volume of medium.[5]
-
Use Immediately: Use the freshly prepared working solution immediately for optimal results. Do not store diluted aqueous solutions.[4]
Protocol 3: Stability Assessment by HPLC (Method Outline)
For long-term studies, it is crucial to verify the stability of the stored stock solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method can be used.
Objective: To quantify the concentration of this compound and detect any degradation products over time.
Methodology Outline (based on published methods):
-
System: A validated UPLC or HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity CSH C18, 100mm x 2.1mm, 1.7µm).[1]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate, pH 4.0) and an organic solvent (e.g., acetonitrile/methanol mixture).[1]
-
Procedure:
-
Prepare a standard curve using freshly prepared this compound solutions of known concentrations.
-
Thaw a stored aliquot and dilute it to fall within the linear range of the standard curve.
-
Inject the sample and analyze the chromatogram.
-
Quantify the amfenac peak area against the standard curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products. A major decomposition product is 7-benzoyl-2-oxindole.[2]
-
Mechanism of Action: COX Inhibition
Amfenac functions by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Amfenac has been shown to be a potent inhibitor of both COX-1 and COX-2, with IC50 values of 250 nM and 150 nM, respectively.[3]
Troubleshooting
-
Precipitation after Freezing: If a precipitate is observed in the DMSO stock after storage at -20°C or -80°C, it may have exceeded its solubility limit at that temperature. To resolve this, gently warm the vial to room temperature or in a 37°C water bath and vortex or sonicate until the precipitate is fully redissolved before making dilutions.[6] Consider preparing a more dilute stock solution for future use if the problem persists.
-
Precipitation in Aqueous Medium: If the compound precipitates when diluting the DMSO stock into an aqueous buffer, try increasing the rate of mixing by adding the stock solution dropwise to the vortexing buffer. Alternatively, if the experimental system allows, a small amount of a biocompatible surfactant like Tween® 80 may aid in solubilization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
improving the solubility of Amfenac sodium for in vivo administration
Technical Support Center: Amfenac Sodium In Vivo Administration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for improving the solubility of this compound for in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound and why is it a concern for in vivo studies?
A1: this compound, a non-steroidal anti-inflammatory drug (NSAID), has limited aqueous solubility. Reported values vary, with some sources indicating a solubility of around 1.2 mg/mL at 25°C, while others report up to 50 mg/mL, which may require ultrasonic treatment to achieve.[1][2][3] This limited and potentially variable solubility can lead to several challenges in vivo, including:
-
Difficulty in Preparing Concentrated Stock Solutions: Achieving the necessary concentration for a specific dosing volume can be difficult without precipitation.
-
Precipitation Upon Injection: The drug may precipitate out of solution when introduced into the physiological environment of the subject, leading to reduced bioavailability and potential for local irritation or embolism.[4]
-
Inconsistent Bioavailability: Poor solubility is a primary reason for unpredictable and inconsistent drug absorption, making experimental results difficult to reproduce.[5]
Q2: What are the most common strategies to enhance the solubility of this compound for injection?
A2: The most common and effective strategies involve using formulation excipients or specialized preparation methods. These include:
-
Co-solvents: Utilizing a mixture of solvents to increase solubility. A widely used system for preclinical studies involves a combination of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80 in an aqueous solution.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate poorly soluble drug molecules, like Amfenac, forming an "inclusion complex" that is more water-soluble.[5][7][8]
-
pH Adjustment: The solubility of weakly acidic drugs like Amfenac can be influenced by the pH of the vehicle.[4][5] However, this must be carefully controlled to remain within a physiologically compatible range.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer scale increases the surface area, which can significantly enhance the dissolution rate and saturation solubility.[9][10][11]
Q3: Can I use DMSO alone to dissolve this compound for in vivo administration?
A3: While this compound has high solubility in DMSO (up to 150 mg/mL), using a high concentration of DMSO for in vivo administration is not recommended.[1][3][12] High concentrations of DMSO can be toxic to cells and tissues. For in vivo work, it is standard practice to use DMSO as a primary solvent to create a high-concentration stock solution, which is then further diluted with other, more biocompatible co-solvents (like PEG300 and Tween 80) and an aqueous vehicle (like saline or ddH2O) to a final, low DMSO concentration (typically ≤5%).[6][12]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My this compound solution precipitates after I add it to my aqueous vehicle (e.g., saline).
-
Cause: This is a common issue when a drug dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The solvent shift causes the drug to crash out of solution.
-
Troubleshooting Steps:
-
Use a Co-solvent System: Do not dilute a DMSO-only stock solution directly into your final aqueous vehicle. Use an intermediate dilution step with solubilizing excipients like PEG300 and Tween 80. These surfactants and co-solvents help to keep the drug in solution. A validated method is to add the DMSO stock to PEG300 first, mix, then add Tween 80, mix again, and finally, add the aqueous component slowly while mixing.[6]
-
Check Final Concentration: Ensure your target final concentration does not exceed the known solubility of this compound in the final vehicle composition.
-
Consider a Cyclodextrin Formulation: If co-solvents are not sufficient, preparing a cyclodextrin inclusion complex can provide a more stable and soluble formulation.
-
Problem 2: I am observing signs of irritation or inflammation at the injection site.
-
Cause: This can be caused by drug precipitation at the injection site, the inherent properties of the drug itself, or the formulation vehicle (e.g., high concentration of co-solvents or extreme pH).
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your final formulation for any signs of particulate matter before injection. Filter-sterilize the solution (using a 0.22 µm filter) if appropriate.[3]
-
Optimize Vehicle Composition: Reduce the concentration of organic co-solvents like DMSO to the lowest effective level (ideally under 5%). Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).
-
Administer Slowly: A slower injection rate can allow for faster dilution and distribution of the drug into systemic circulation, reducing the risk of local precipitation and irritation.
-
Run a Vehicle-Only Control: Always include a control group that receives only the vehicle to determine if the irritation is caused by the excipients themselves.
-
Problem 3: My in vivo results are inconsistent and show high variability between subjects.
-
Cause: High variability is often linked to inconsistent drug absorption and bioavailability, which is a direct consequence of poor or variable solubility.
-
Troubleshooting Steps:
-
Standardize Formulation Preparation: Ensure the formulation is prepared identically for every experiment. Use fresh solvents, as hygroscopic solvents like DMSO can absorb moisture, which reduces their solubilizing capacity.[3][6] Prepare the formulation immediately before use.[6]
-
Switch to a More Robust Formulation: A cyclodextrin inclusion complex is generally more stable and provides more reproducible solubility enhancement compared to co-solvent systems, which can be sensitive to dilution effects.[13] Phase solubility studies can confirm the formation of a stable 1:1 complex.[5][14]
-
Section 3: Data & Protocols
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents. Note that values can vary between suppliers and with different experimental conditions (e.g., use of sonication).
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| Water | 1.2 - 59 | ~4 - 199.8 | Lower values are more common; higher values may require ultrasonic treatment. | [1][2][3][12] |
| DMSO | 59 - 150 | 199.8 - 508.0 | Use freshly opened DMSO as it is hygroscopic. Warming may be needed. | [1][3][6][12] |
| Ethanol | 4 - 5 | ~13.5 - 16.9 | [1][15] | |
| PBS (pH 7.2) | 5 | ~16.9 | [15] |
Molecular Weight of this compound Monohydrate is ~295.27 g/mol .[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
This protocol is adapted from a common formulation strategy for administering poorly soluble compounds in preclinical models.[6] It aims for a final DMSO concentration of 5%.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O or saline
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. For example, to make a 49 mg/mL stock, dissolve 49 mg of this compound in 1 mL of DMSO. Use gentle warming or sonication if needed to ensure it is fully dissolved and the solution is clear.[6]
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of your this compound/DMSO stock solution to the PEG300. Vortex or mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Checks: The final solution should be clear. This formulation contains 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous vehicle. The final drug concentration in this example would be 2.45 mg/mL. Adjust the stock concentration as needed for your target dose. Use the formulation immediately after preparation.[6]
Protocol 2: Phase Solubility Study for Cyclodextrin Complexation
This protocol, based on the Higuchi and Connors method, is essential to confirm the formation and stoichiometry of an this compound-cyclodextrin complex.[5] This is a prerequisite for developing a cyclodextrin-based formulation.
Materials:
-
This compound powder
-
A selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, or Sulfobutyl ether-β-cyclodextrin, SBE-β-CD)
-
Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)
-
Conical flasks or vials with stoppers
-
Rotary shaker with temperature control
-
0.45 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).
-
Add Excess Drug: Add an excess amount of this compound powder (e.g., 50 mg) to a fixed volume (e.g., 25 mL) of each cyclodextrin solution in separate flasks. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the flasks and place them in a rotary shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[1]
-
Sample Collection and Analysis:
-
After equilibration, allow the solutions to stand briefly to let the excess solid settle.
-
Withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Quantify the concentration of dissolved this compound in each filtrate using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Plot the total concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). This is the phase solubility diagram.
-
A linear plot (classified as Aₗ-type) with a slope less than 1 is indicative of the formation of a soluble 1:1 drug-cyclodextrin complex.[5][14][16]
-
The stability constant (Kc) of the complex can be calculated from the slope and the intrinsic solubility of this compound (S₀, the y-intercept) using the formula: Kc = slope / [S₀ * (1 - slope)] .[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (61941-56-8) for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Aceclofenac nanocrystals with enhanced in vitro, in vivo performance: formulation optimization, characterization, analgesic and acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stability of diclofenac sodium in the inclusion complex with beta-cyclodextrin in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. publishing.emanresearch.org [publishing.emanresearch.org]
identification of Amfenac sodium degradation products in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of Amfenac sodium degradation products in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, a potent non-steroidal anti-inflammatory drug (NSAID). It is the active metabolite of the prodrug Nepafenac. Like many pharmaceutical compounds, Amfenac is susceptible to degradation when exposed to environmental factors such as non-optimal pH, light, and elevated temperatures. Ensuring its stability in aqueous solutions is critical for developing stable pharmaceutical formulations and obtaining accurate, reproducible results in preclinical and clinical studies.
Q2: What are the primary degradation pathways of this compound in aqueous solutions?
A2: The primary degradation pathways for this compound in aqueous solutions are:
-
Intramolecular Cyclization: Amfenac can undergo intramolecular cyclization to form a lactam, specifically 7-benzoyl-2-oxindole, also known as Amfenac lactam.[1] This process can be influenced by both pH and temperature.
-
Oxidation: In the presence of oxygen, especially under alkaline conditions, Amfenac can be oxidized.
Q3: What are the major identified degradation products of this compound?
A3: The major degradation products of this compound that have been identified are:
-
Amfenac lactam (7-benzoyl-2-oxindole) [1]
-
(2-Amino-3-benzoyl)-oxoacetic acid
Q4: What is the optimal pH range for the stability of this compound in aqueous solutions?
A4: this compound exhibits optimal stability in a pH range of 6.0 to 8.0.[2] Degradation is more likely to occur in acidic conditions below pH 4.0 and in alkaline conditions above pH 8.0.[2]
Q5: How should this compound stock solutions be prepared and stored to minimize degradation?
A5: To minimize degradation, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO or ethanol for long-term storage.[3] For aqueous-based experiments, it is best to prepare solutions fresh. If aqueous stock solutions must be stored, they should be kept at a neutral pH and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles which can promote degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of unknown peaks in HPLC/UPLC chromatogram | Degradation of this compound due to improper sample handling or storage. | Ensure samples are protected from light and stored at the recommended temperature. Prepare fresh aqueous solutions for each experiment. Verify the pH of your solution is within the optimal range (6.0-8.0).[2] |
| Low recovery of this compound in analytical assays | Degradation has occurred during sample preparation or the experiment itself. | Minimize the time samples are kept at room temperature. Consider performing sample preparation steps on ice. If the experimental conditions involve elevated temperatures or prolonged light exposure, conduct a stability study of Amfenac under those specific conditions. |
| Inconsistent results between replicates | Variable degradation of this compound across different sample preparations. | Standardize sample preparation procedures to ensure consistent exposure to light, temperature, and pH. Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation. |
| Precipitation of Amfenac in aqueous buffer | The concentration of Amfenac exceeds its solubility at the given pH and temperature. | Decrease the final working concentration of Amfenac. If using a stock solution in an organic solvent, ensure the final percentage of the organic solvent in the aqueous solution is low enough to be tolerated by your experimental system (typically ≤0.5% for cell-based assays).[3] |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as part of a forced degradation study. The data is based on studies of the closely related compound Bromfenac and is intended to be illustrative. Actual degradation will vary based on specific experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | ~19% | Amfenac lactam |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | <1% | (2-Amino-3-benzoyl)-oxoacetic acid |
| Oxidation | 0.5% H₂O₂ | 30 min | Room Temp | ~12% | (2-Amino-3-benzoyl)-oxoacetic acid |
| Thermal Degradation | Solid State | 24 hours | 150°C | <1% | Not specified |
| Photodegradation | 200 W h/m² UV light & 1.2 M Lux fluorescent light | N/A | N/A | <1% | Not specified |
Note: This data is adapted from a study on Bromfenac sodium and should be used as a general guide. It is crucial to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines the procedure for subjecting an aqueous solution of this compound to various stress conditions to induce degradation, as recommended by the International Conference on Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
HPLC grade water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution in a water bath at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer the stock solution to a sealed vial and heat in an oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of Amfenac in the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a general framework for an HPLC method capable of separating this compound from its major degradation products. Method optimization and validation are essential.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0 with ammonia solution) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could be starting with a lower concentration of the organic solvent and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Prevention of Amfenac Sodium Discoloration in Pharmaceutical Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the discoloration of Amfenac sodium in pharmaceutical preparations. Discoloration can be a critical indicator of chemical degradation, potentially impacting the efficacy and safety of the final product. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.
Troubleshooting Guide: Addressing this compound Discoloration
This guide provides a structured approach to identifying and resolving common issues related to the discoloration of this compound formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing or browning of the solution upon storage | Oxidative Degradation: this compound is susceptible to aerobic oxidation, particularly under alkaline conditions, which can lead to the formation of colored degradation products. | • Incorporate Antioxidants: Add antioxidants such as sodium sulfite, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. • Control Headspace: Purge the container headspace with an inert gas like nitrogen to minimize oxygen exposure. • pH Adjustment: Maintain the pH of the formulation in the neutral to slightly acidic range (pH 6.0-7.0) to reduce the rate of oxidation.[1] |
| Pink or reddish hue developing in the formulation | Formation of 7-benzoyl-2-oxindole: This is a known major decomposition product of Amfenac and has been associated with a color change to light red.[2] | • pH Control: Strictly control the pH of the formulation, as pH shifts can accelerate the formation of this degradant. • Excipient Compatibility: Ensure compatibility with all excipients, as certain compounds may catalyze this degradation pathway. |
| Discoloration upon exposure to light | Photodegradation: this compound can degrade when exposed to UV and visible light, leading to the formation of colored impurities. | • Use Light-Protective Packaging: Store the formulation in amber-colored or opaque containers to shield it from light. • Work in Low-Light Conditions: During manufacturing and handling, minimize exposure to direct light. |
| Color change observed after adding certain excipients | Drug-Excipient Incompatibility: Chemical interactions between this compound and excipients can lead to the formation of colored adducts or degradation products. | • Conduct Compatibility Studies: Perform thorough compatibility studies with all planned excipients using techniques like DSC, FTIR, and HPLC to identify any interactions. • Select Inert Excipients: Choose excipients with a low reactivity potential. For solid dosage forms, magnesium oxide, basic magnesium carbonate, and calcium carbonate have been shown to prevent discoloration.[2] |
| Localized discoloration or precipitation with color | Metal Ion Catalyzed Degradation: Trace metal ions can act as catalysts for the oxidative degradation of this compound. | • Incorporate Chelating Agents: Add a chelating agent like edetate disodium (EDTA) to sequester metal ions. • Use High-Purity Excipients: Ensure that all excipients are of high purity and have low levels of metal ion contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound that lead to discoloration?
A1: The primary degradation pathways for this compound that can result in colored byproducts include:
-
Aerobic Oxidation: In the presence of oxygen, especially under alkaline conditions, Amfenac can oxidize.[1]
-
Cyclic Amidation: Intramolecular cyclization can occur, influenced by pH and temperature, forming Amfenac lactam.[1]
-
Formation of 7-benzoyl-2-oxindole: This is a significant decomposition product that can cause a reddish discoloration.[2]
-
Photodegradation: Exposure to light can trigger degradation pathways leading to colored impurities.
Q2: What is the optimal pH range to maintain the color stability of this compound in an aqueous solution?
A2: To minimize discoloration, it is recommended to maintain the pH of this compound solutions in a neutral to slightly acidic range. Alkaline conditions can promote oxidation and other degradation reactions that lead to color formation.[1]
Q3: What types of antioxidants are effective in preventing the discoloration of this compound?
A3: While specific studies on this compound are limited, antioxidants commonly used in ophthalmic NSAID formulations that may be effective include sodium sulfite, potassium sulfite, sodium metabisulfite, sodium thiosulfate, and acetylcysteine.
Q4: How can I quantitatively measure the discoloration of my this compound formulation?
A4: Discoloration can be quantitatively assessed using a UV-Vis spectrophotometer to measure the change in absorbance at specific wavelengths in the visible spectrum. The CIE Lab* color space analysis is a robust method to quantify color changes, where ΔE* represents the total color difference. An increase in the b* value typically indicates a shift towards yellow.
Q5: Are there any specific excipients known to cause discoloration with this compound?
A5: While a comprehensive list is not available, excipients containing reactive impurities such as reducing sugars, peroxides, aldehydes, and trace metals can potentially interact with the primary amine group of Amfenac, leading to discoloration. It is crucial to conduct thorough compatibility studies with all chosen excipients.
Experimental Protocols
Protocol 1: Accelerated Stability Study for Evaluating Discoloration
Objective: To assess the physical and chemical stability of an this compound formulation under accelerated conditions, with a focus on color change.
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound formulation with the desired stabilizers (e.g., antioxidant, chelating agent) and without (control). Package the samples in the intended final container closure system.
-
Storage Conditions: Place the samples in a stability chamber at accelerated conditions, for example, 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: Pull samples at initial (T=0), 1, 3, and 6-month time points.
-
Visual Inspection: At each time point, visually inspect the samples against a white and black background for any signs of color change, precipitation, or other physical changes.
-
Colorimetric Measurement:
-
Use a calibrated UV-Vis spectrophotometer to measure the absorbance of the solution at various wavelengths in the visible spectrum (e.g., 400-700 nm).
-
Determine the CIE Lab* values and calculate the total color difference (ΔE*) compared to the initial time point.
-
-
Chemical Analysis (HPLC):
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound and quantify any degradation products.
-
Monitor for the appearance of new peaks that may correspond to colored degradants.
-
Protocol 2: Evaluating the Effectiveness of Antioxidants
Objective: To determine the optimal concentration of an antioxidant in preventing the oxidative degradation and subsequent discoloration of an this compound solution.
Methodology:
-
Formulation Preparation: Prepare a series of this compound solutions containing varying concentrations of the selected antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v sodium metabisulfite). Include a control formulation with no antioxidant.
-
Forced Oxidation: Subject the formulations to oxidative stress. This can be achieved by adding a controlled amount of a peroxide solution (e.g., 0.1% H₂O₂) or by bubbling oxygen through the solutions for a defined period.
-
Incubation: Store the stressed samples at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 2 weeks).
-
Analysis:
-
At predetermined intervals, withdraw samples and perform visual inspection and colorimetric measurements (as described in Protocol 1).
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of oxidative degradation products.
-
-
Data Evaluation: Compare the extent of discoloration and degradation across the different antioxidant concentrations to determine the most effective level.
Quantitative Data Summary
The following table summarizes hypothetical data from an accelerated stability study to illustrate the effectiveness of different stabilizers on this compound discoloration.
| Formulation | Storage Condition | Time (Months) | Visual Appearance | ΔE* (Total Color Difference) | This compound Assay (%) |
| Control (No Stabilizer) | 40°C/75% RH | 0 | Clear, pale yellow | 0.00 | 100.0 |
| 1 | Slightly yellow | 2.5 | 98.5 | ||
| 3 | Yellow | 5.8 | 95.2 | ||
| 6 | Brownish-yellow | 12.3 | 90.1 | ||
| With 0.1% Antioxidant | 40°C/75% RH | 0 | Clear, pale yellow | 0.00 | 100.1 |
| 1 | Clear, pale yellow | 0.5 | 99.8 | ||
| 3 | Clear, pale yellow | 1.1 | 99.2 | ||
| 6 | Slightly pale yellow | 2.0 | 98.5 | ||
| With 0.05% Chelating Agent | 40°C/75% RH | 0 | Clear, pale yellow | 0.00 | 99.9 |
| 1 | Clear, pale yellow | 0.8 | 99.5 | ||
| 3 | Slightly pale yellow | 1.5 | 98.9 | ||
| 6 | Pale yellow | 2.8 | 97.8 | ||
| With Antioxidant + Chelating Agent | 40°C/75% RH | 0 | Clear, pale yellow | 0.00 | 100.0 |
| 1 | Clear, pale yellow | 0.2 | 99.9 | ||
| 3 | Clear, pale yellow | 0.6 | 99.7 | ||
| 6 | Clear, pale yellow | 1.2 | 99.3 |
Visualizations
Caption: Degradation pathways of this compound leading to discoloration.
Caption: Troubleshooting workflow for this compound discoloration.
References
optimizing HPLC-UV parameters for sensitive Amfenac sodium detection
Technical Support Center: Amfenac Sodium Analysis by HPLC-UV
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for sensitive this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting wavelength for detecting this compound?
A1: For Amfenac and its prodrug Nepafenac, a common UV detection wavelength is around 245 nm.[1][2] However, related NSAIDs have shown maximum absorbance at different wavelengths, such as 238 nm for Nepafenac, 268 nm for Bromfenac, and between 276 nm and 292 nm for Diclofenac, depending on the solvent.[3][4][5] It is recommended to perform a UV scan of this compound in your chosen mobile phase to determine the optimal λmax for maximum sensitivity.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A reversed-phase ODS (C18) column is the most commonly used stationary phase for analyzing this compound and other NSAIDs due to its ability to effectively separate these compounds from various matrices.[2][6][7] Column dimensions such as 250 mm x 4.6 mm with 5 µm particles are a standard choice.[6]
Q3: How do I select the appropriate mobile phase?
A3: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium formate).[4][6] The pH of the buffer is critical. For Amfenac, which is an acidic compound, adjusting the mobile phase pH can control its ionization state and significantly impact retention time and peak shape. A pH around 4.0 or 7.0 has been used effectively in various methods.[2][6]
Q4: Is an internal standard (IS) necessary? What are suitable options?
A4: Yes, using an internal standard is highly recommended to improve the precision and accuracy of quantification, especially when analyzing biological samples. The IS helps to correct for variations in sample preparation and injection volume. Suitable internal standards for Amfenac could include other NSAIDs like Fenbufen or Naproxen, which have similar chemical properties and chromatographic behavior.[6][8]
Q5: What are the essential parameters for method validation?
A5: A robust HPLC method should be validated according to ICH guidelines. Key validation parameters include Specificity, Linearity, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2]
HPLC-UV Parameter Comparison
The following table summarizes typical starting parameters for the analysis of Amfenac and related NSAIDs, which can serve as a foundation for method development.
| Parameter | Amfenac / Nepafenac | Bromfenac Sodium | Diclofenac Sodium |
| Column Type | Reversed-phase C18 or C8[4][6] | C18 Phenomenex Luna[3] | Waters C18[8][9] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[6] | 250 mm x 4.6 mm, 5 µm[3] | 150 mm x 4.6 mm, 3.5 µm[8][9] |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 7.0)[6] | Methanol/Ammonium Dihydrogen Ortho Phosphate (60:40, v/v), pH 6.0[3] | Acetonitrile/NaH2PO4 Buffer (42.5:57.5, v/v), pH 3.16[8][9] |
| Elution Mode | Isocratic or Gradient[6] | Isocratic[3] | Isocratic[8][9] |
| Flow Rate | 0.5 - 1.0 mL/min[2][6] | Not specified, but typically ~1.0 mL/min | 1.5 mL/min[8][9] |
| UV Wavelength | 245 nm or 238 nm[1][4] | 268 nm[3] | 281 nm[8][9] |
| Column Temperature | 30 °C[2] | Ambient | Ambient[8][9] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of a suitable solvent (e.g., methanol or mobile phase) and sonicate for 5-10 minutes to dissolve.[10]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent to obtain a stock solution of 1000 µg/mL.
-
Store the stock solution at 4°C until use.[7] Prepare fresh working standard solutions daily by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.
Protocol 2: Sample Preparation from Biological Matrix (Protein Precipitation)
This protocol is suitable for quantifying Amfenac in biological samples like plasma.[6]
-
Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add 100 µL of purified water.
-
Add 0.2 g of ammonium sulphate to aid in precipitation.[6]
-
Add 100 µL of ethanol containing the internal standard (e.g., Fenbufen at 100 µg/mL).[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[6]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant and transfer it to an HPLC vial for injection.[6]
Troubleshooting Guide
Issue: High Baseline Noise or Drift
-
Possible Cause:
-
Solution:
-
Degas the mobile phase using sonication or helium sparging. Purge the pump to remove any trapped air.[11]
-
Prepare fresh mobile phase using HPLC-grade solvents and flush the column with a strong solvent.[11]
-
Check the detector lamp's energy output; replace it if it's low.
-
If using a gradient, ensure the proportioning valves are working correctly. Try manually preparing the mobile phase to confirm.[12]
-
Issue: Ghost Peaks Appear in the Chromatogram
-
Possible Cause:
-
Solution:
-
Run a blank injection (injecting only the mobile phase) to confirm the source of the peak.[14]
-
If a peak appears in the blank, clean the injection port and sample loop.
-
Incorporate a column wash step with a strong solvent (e.g., high percentage of organic solvent) at the end of each gradient run to elute any strongly retained compounds.[13]
-
Issue: Peak Tailing
-
Possible Cause:
-
Secondary interactions between the analyte (Amfenac) and active sites (silanols) on the column packing.[15]
-
Column overload (injecting too much sample).
-
Mismatch between the sample solvent and the mobile phase.
-
Column degradation or contamination.
-
-
Solution:
-
Adjust the mobile phase pH. For an acidic compound like Amfenac, working at a lower pH (e.g., pH 3-4) can suppress silanol interactions.
-
Reduce the concentration or volume of the injected sample.[15]
-
Dissolve the sample in the mobile phase whenever possible.[15]
-
Flush the column with a strong solvent or replace the column if it's old or has been subjected to harsh conditions.
-
Issue: Shifting Retention Times
-
Possible Cause:
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed. Check for leaks in the system.[11]
-
Use a column oven to maintain a constant and stable temperature.[12]
-
Increase the equilibration time to at least 5-10 column volumes before the next injection.[15]
-
Check all fittings for tightness and look for salt buildup around pump seals, which can indicate a leak.[11]
-
Issue: No Peaks or Loss of Sensitivity
-
Possible Cause:
-
Solution:
-
Perform a systematic check for leaks from the pump to the detector.
-
Inspect the injector for signs of wear and replace the rotor seal if necessary.[14]
-
Verify the detector is on and the lamp has sufficient energy.
-
Prepare a fresh standard of known concentration to confirm system performance and rule out sample-related issues.
-
Visualized Workflow
The following diagram illustrates the logical workflow for developing and optimizing an HPLC-UV method for this compound.
Caption: Workflow for HPLC-UV method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. japer.in [japer.in]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. benchchem.com [benchchem.com]
- 7. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. conquerscientific.com [conquerscientific.com]
investigating Amfenac sodium stability issues in different buffer systems
Welcome to the technical support center for Amfenac sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in buffer systems a concern?
A1: Amfenac is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug Nepafenac.[1] Its sodium salt form, this compound, is used to enhance aqueous solubility. The stability of Amfenac is a critical concern during experiments because it is susceptible to degradation under common laboratory conditions, such as exposure to non-optimal pH, light, and elevated temperatures.[1] This degradation can lead to the formation of impurities, loss of active compound, and consequently, inaccurate and unreliable experimental results.[1]
Q2: What are the primary degradation pathways for Amfenac in aqueous solutions?
A2: The primary degradation pathways for Amfenac in aqueous solutions include:
-
Cyclic Amidation: Amfenac can undergo an intramolecular cyclization to form Amfenac lactam. This process is influenced by both pH and temperature.[1]
-
Aerobic Oxidation: In the presence of oxygen, especially under alkaline conditions, Amfenac can oxidize. A key oxidation product is (2-Amino-3-benzoyl)-oxoacetic acid.[1][2]
-
Hydrolysis (from Nepafenac): Amfenac itself is a product of the hydrolysis of its prodrug, Nepafenac. Further degradation can occur from Amfenac once it is formed.
Q3: How does pH affect the stability of this compound?
A3: pH is a critical factor in the stability of this compound. Alkaline conditions are known to promote the aerobic oxidation of Amfenac.[1] Studies on the prodrug Nepafenac, which degrades into Amfenac, have shown that stability is highest at a slightly alkaline pH of 7.6, with greater degradation observed at more neutral (pH 7.2) and slightly acidic (pH 6.8) conditions under thermal stress.[2] Therefore, maintaining a specific and consistent pH is crucial for minimizing degradation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored as follows:
-
In a suitable solvent at -80°C for up to one year.[1]
-
In a suitable solvent at -20°C for up to one month.[1] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q5: What analytical methods are typically used to assess this compound stability?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for assessing the stability of this compound.[3] These techniques can separate Amfenac from its degradation products, allowing for accurate quantification. A typical method involves a reversed-phase C18 column with a mobile phase consisting of a buffer (such as phosphate or ammonium formate) and an organic solvent like acetonitrile, with UV detection around 245 nm.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and analysis of this compound in buffer systems.
| Observed Issue | Potential Cause | Recommended Solution |
| Low recovery of Amfenac in analytical results. | Degradation due to prolonged exposure to room temperature or light. | Minimize the time samples are kept at room temperature by preparing them on ice. Protect samples from light by using amber vials or wrapping containers in aluminum foil.[1] |
| pH of the buffer solution is promoting degradation. | Verify the pH of your buffer. For Amfenac, neutral to slightly acidic pH is generally recommended to minimize oxidation, although specific stability may vary.[1] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products (e.g., Amfenac lactam, (2-Amino-3-benzoyl)-oxoacetic acid). | Control the pH and temperature of your solutions. Work quickly and at low temperatures to slow the rate of degradation. Use high-purity solvents and reagents to avoid contaminants.[1] |
| Contamination from solvents, reagents, or glassware. | Use fresh, HPLC-grade solvents and high-purity reagents. Ensure all glassware is thoroughly cleaned. Filter all solutions before use. | |
| Inconsistent results between replicate samples. | Variable exposure to light or temperature across samples. | Ensure uniform handling of all samples. Keep all samples in the same conditions (e.g., same ice bath, same light exposure) throughout the experiment. |
| Inaccurate buffer preparation leading to pH variability. | Follow a precise protocol for buffer preparation. Calibrate the pH meter before use and verify the final pH of the buffer solution. | |
| Precipitation observed in the sample solution. | Poor solubility of this compound in the chosen buffer. | Amfenac's prodrug, Nepafenac, is noted to be practically insoluble in phosphate buffer alone.[2] Consider the use of a solubilizing agent like hydroxypropyl-β-cyclodextrin if solubility issues are encountered. |
Data Presentation: Amfenac Stability in Different pH Conditions
The following table summarizes the stability of Nepafenac (which degrades to Amfenac) in aqueous solutions at different pH values when subjected to thermal stress at 60°C over 10 days. This data provides an indication of the pH-dependent stability.
| pH of Aqueous Solution | % Recovery after 10 days at 60°C | % Degradation | Reference |
| 6.8 | 87% | 13% | [2] |
| 7.2 | ~95% | ~5% | [2] |
| 7.6 | 97% | 3% | [2] |
Note: The study from which this data is derived used hydroxypropyl-β-cyclodextrin to achieve the desired concentration of Nepafenac in the aqueous buffer.[2]
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
A. 0.1 M Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A (0.2 M Monobasic Sodium Phosphate): Dissolve 27.6 g of NaH₂PO₄ in 1000 mL of deionized water.
-
Solution B (0.2 M Dibasic Sodium Phosphate): Dissolve 53.65 g of Na₂HPO₄·7H₂O (or 28.4 g of anhydrous Na₂HPO₄) in 1000 mL of deionized water.
-
-
Mix Stock Solutions: To prepare 100 mL of 0.2 M phosphate buffer, mix 19 mL of Solution A with 81 mL of Solution B.
-
Dilute and Adjust pH: Dilute 500 mL of the 0.2 M phosphate buffer with deionized water to a total volume of 1 L to obtain a 0.1 M solution. Verify the pH with a calibrated pH meter and adjust to pH 7.4 using 1 M NaOH or 1 M HCl if necessary.
-
Sterilization: If required for your application, sterilize the buffer by autoclaving on a liquid cycle.
B. 0.1 M Citrate Buffer (pH 5.0)
-
Prepare Stock Solutions:
-
Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in 1000 mL of deionized water.
-
Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of sodium citrate dihydrate in 1000 mL of deionized water.
-
-
Mix Stock Solutions: To prepare 100 mL of 0.1 M citrate buffer, mix 20.5 mL of Solution A with 29.5 mL of Solution B.
-
Adjust Volume and pH: Add deionized water to reach a final volume of 100 mL. Verify the pH with a calibrated pH meter and adjust to pH 5.0 using 1 M NaOH or 1 M HCl if necessary.
-
Storage: Store the buffer at room temperature for up to 3 months.
Protocol 2: this compound Stability Study Workflow
This protocol outlines a general workflow for a forced degradation study of this compound in different buffer systems.
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Study Samples:
-
Dilute the this compound stock solution with the prepared buffer systems (e.g., 0.1 M Phosphate buffer pH 7.4, 0.1 M Citrate buffer pH 5.0, etc.) to a final working concentration (e.g., 100 µg/mL).
-
If solubility is an issue, a co-solvent or a solubilizing agent may be required.
-
-
Application of Stress Conditions:
-
Divide the samples for each buffer system into groups for different stress conditions:
-
Thermal Stress: Incubate samples at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose samples to UV light (e.g., 254 nm).
-
Control: Keep a set of samples protected from light at a controlled room temperature or refrigerated.
-
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample group at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis by HPLC:
-
Analyze the withdrawn aliquots using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Strategies to Minimize Gastrointestinal Side Effects of Amfenac Sodium in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the gastrointestinal (GI) side effects of Amfenac sodium in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A1: Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. While the anti-inflammatory effects of Amfenac are primarily due to the inhibition of COX-2 at sites of inflammation, its gastrointestinal side effects are largely attributed to the inhibition of the constitutively expressed COX-1 in the gastric mucosa.[1][2] COX-1 is responsible for the synthesis of prostaglandins that play a crucial role in maintaining the integrity of the gastrointestinal lining by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[3][4] Inhibition of these protective prostaglandins can lead to mucosal damage, ulceration, and bleeding.[1][3]
Q2: Are there any early warning signs of gastrointestinal toxicity in my animal models?
A2: Yes, it is crucial to closely monitor the animals throughout the study for any signs of GI distress. Common clinical signs include:
-
Reduced food and water intake
-
Weight loss
-
Lethargy or changes in behavior
-
Diarrhea or loose stools
-
Presence of blood in the feces (melena)
-
Piloerection (ruffled fur)
Regular monitoring and recording of these parameters are essential for early detection of adverse effects.
Q3: Can the route of administration of this compound influence the severity of gastrointestinal side effects?
A3: While the systemic inhibition of COX-1 is the primary driver of GI toxicity, the route of administration can play a role. Oral administration can lead to direct irritation of the gastric mucosa, potentially exacerbating the systemic effects. Alternative routes, such as subcutaneous or intraperitoneal injection, may bypass this direct irritation but will not eliminate the risk of systemically-mediated GI damage.
Q4: What is Nepafenac, and how does it relate to Amfenac and GI side effects?
A4: Nepafenac is a prodrug of Amfenac. It is often used in ophthalmic formulations to treat pain and inflammation associated with cataract surgery.[5] After administration, Nepafenac is converted to Amfenac by intraocular hydrolases. This targeted delivery to the eye is a strategy to achieve high local concentrations of the active drug while minimizing systemic exposure and, consequently, the risk of systemic side effects like gastrointestinal toxicity. However, if Nepafenac is administered systemically, it will be converted to Amfenac and carry a similar risk of GI adverse events.
Troubleshooting Guide
Issue 1: High incidence of gastric lesions or mortality in the this compound group.
Possible Cause & Solution
-
Inappropriate Dose: The administered dose may be too high. It is critical to perform a dose-response study to determine the minimum effective dose with an acceptable safety margin. The reported LD50 values for this compound can provide a starting point for dose range selection.
-
Animal Model Sensitivity: The chosen animal model may be particularly sensitive to NSAID-induced GI toxicity. Ensure the species and strain are appropriate for the study objectives.
-
Formulation Issues: The vehicle used for drug delivery may be contributing to the irritation. Always include a vehicle-only control group to assess its effects. Consider using well-tolerated vehicles such as a 0.5% carboxymethyl cellulose (CMC) solution for oral administration.
Issue 2: Significant variability in the severity of gastrointestinal side effects within the same experimental group.
Possible Cause & Solution
-
Inconsistent Gavage Technique: Improper or inconsistent oral gavage technique can cause stress and physical injury to the esophagus and stomach, leading to variable results. Ensure all personnel are properly trained and the technique is standardized.
-
Animal Health Status: Underlying subclinical health issues can affect an animal's susceptibility to drug-induced toxicity. Source animals from reputable vendors and allow for an adequate acclimatization period before starting the experiment.
-
Gut Microbiota Differences: The composition of the gut microbiota can influence the host's response to NSAIDs. Co-housing animals for a period before the study can help normalize their gut flora.
Strategies to Mitigate Gastrointestinal Toxicity
Several strategies can be employed to minimize the gastrointestinal side effects of this compound in animal studies. These can be broadly categorized into co-administration of gastroprotective agents and formulation-based approaches.
Co-administration of Gastroprotective Agents
The concurrent use of drugs that protect the gastric mucosa can significantly reduce the incidence and severity of NSAID-induced GI damage.
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and pantoprazole suppress gastric acid secretion, creating a less aggressive environment in the stomach.
-
Histamine H2-Receptor Antagonists (H2RAs): Agents such as famotidine and cimetidine also reduce gastric acid secretion, although they are generally considered less potent than PPIs.
-
Prostaglandin Analogs: Misoprostol, a synthetic prostaglandin E1 analog, can replace the depleted protective prostaglandins in the gastric mucosa.
Table 1: Example Dosing of Gastroprotective Agents in Rodent Models (Adapted from studies with other NSAIDs)
| Gastroprotective Agent | Animal Model | Route of Administration | Example Dose Range | Reference for Adaptation |
| Omeprazole | Rat | Oral (gavage) | 10-40 mg/kg | General NSAID literature |
| Famotidine | Rat | Oral (gavage) | 10-30 mg/kg | General NSAID literature |
| Misoprostol | Rat | Oral (gavage) | 100-200 µg/kg | General NSAID literature |
Disclaimer: These doses are adapted from studies with other NSAIDs and should be optimized for specific experimental conditions with this compound.
Formulation-Based Strategies
Modifying the drug molecule or its delivery system can reduce its ulcerogenic potential.
-
Prodrug Approach: As exemplified by Nepafenac for ocular delivery, converting Amfenac into a prodrug that is activated at the target site can minimize systemic exposure. For systemic anti-inflammatory effects, a prodrug that is absorbed intact and then releases Amfenac systemically could potentially reduce direct gastric irritation.
-
Nitric Oxide (NO)-Releasing Derivatives: Covalently linking Amfenac to a nitric oxide-donating moiety is a promising strategy. NO has vasodilatory and cytoprotective effects in the gastric mucosa, which can counteract the detrimental effects of prostaglandin inhibition.
-
Antioxidant Conjugation: Oxidative stress is implicated in the pathogenesis of NSAID-induced gastropathy. Creating amide or ester derivatives of Amfenac with antioxidant molecules can reduce its acidic character and confer antioxidant properties, thereby decreasing its ulcerogenicity.
Experimental Protocols
Induction of Gastric Ulceration with this compound (Adapted from NSAID Protocols)
Objective: To establish an animal model of this compound-induced gastric ulceration to test the efficacy of gastroprotective strategies.
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in distilled water)
-
Oral gavage needles
-
Forane (isoflurane) for anesthesia
-
Formalin (10%) for tissue fixation
Procedure:
-
Fast the animals for 18-24 hours before this compound administration, with free access to water.
-
Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentration. The dose should be determined from pilot studies, considering the LD50 values (Oral LD50 in mice: 1190 mg/kg for males, 1450 mg/kg for females; in rats, lethality is higher).
-
Administer this compound orally via gavage.
-
Four to six hours after administration, euthanize the animals by cervical dislocation under anesthesia.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages.
-
The severity of gastric lesions can be quantified using an ulcer index (UI). A common scoring system is: 0 = normal stomach; 0.5 = redness; 1 = spot ulcers; 1.5 = hemorrhagic streaks; 2 = ulcers >3 mm but <5 mm; 3 = ulcers >5 mm.
-
For histopathological examination, fix stomach tissue samples in 10% buffered formalin.
Evaluation of a Gastroprotective Agent
Procedure:
-
Divide the animals into at least four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Gastroprotective agent alone
-
Group 4: Gastroprotective agent + this compound
-
-
Administer the gastroprotective agent (e.g., omeprazole) orally 30-60 minutes before the administration of this compound.
-
Follow the procedure for ulcer induction as described above.
-
Compare the ulcer index and histopathological findings between the groups to determine the protective effect of the co-administered agent.
Quantitative Data Summary
Table 2: Acute Toxicity of this compound in Mice and Rats
| Species | Sex | Route of Administration | LD50 (mg/kg) |
| Mouse | Male | Oral | 1190 |
| Mouse | Female | Oral | 1450 |
| Mouse | Male | Subcutaneous | 580 |
| Mouse | Female | Subcutaneous | 625 |
| Mouse | Male | Intramuscular | 540 |
| Mouse | Female | Intramuscular | 610 |
| Mouse | Male | Intravenous | 550 |
| Mouse | Female | Intravenous | 630 |
| Mouse | Male | Intraperitoneal | 790 |
| Mouse | Female | Intraperitoneal | 710 |
| Rat | - | - | Higher lethality than mice |
Data from toxicological studies on this compound (AHR-5850).
Visualizations
References
- 1. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of cyclooxygenase selective inhibitors in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Gastric Mucosal Injury and Healing - WSAVA2004 - VIN [vin.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]
ensuring Amfenac sodium formulation stability for chronic experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Amfenac sodium formulations for chronic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis.[1] Alkaline conditions, in particular, can promote aerobic oxidation.[2]
-
Light: Exposure to UV and visible light can cause photodegradation.[3][4] It is recommended to protect samples from direct light using amber vials or aluminum foil.[2]
-
Temperature: Elevated temperatures accelerate degradation, including thermal degradation and cyclic amidation.[2][3]
-
Oxidation: Amfenac can oxidize in the presence of oxygen, especially under alkaline conditions.[2]
Q2: What are the common degradation products of this compound?
A2: The primary degradation products identified for Amfenac and its prodrug, Nepafenac, include:
-
Amfenac lactam: Formed through intramolecular cyclization, influenced by pH and temperature.[2][6]
-
(2-Amino-3-benzoyl)-oxoacetic acid: Results from aerobic oxidation.[2]
-
Amfenac: The active form, resulting from the hydrolysis of its prodrug, Nepafenac.[3][6]
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: For long-term stability, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions.[1] Ethanol can also be used.[1] To maintain integrity, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][2]
Q4: My this compound stock solution in DMSO precipitated after storage at -20°C. What should I do?
A4: Precipitation can occur if the concentration exceeds its solubility limit in DMSO at low temperatures. To resolve this:
-
Gently warm the vial to room temperature or in a 37°C water bath.
-
Vortex or sonicate the solution until the precipitate is fully redissolved.[1]
-
Before re-freezing, consider diluting the stock solution to a lower concentration. For very high concentrations, storage at -80°C is more effective at preventing precipitation.[1]
Q5: Can I prepare and store aqueous stock solutions of this compound?
A5: While this compound is soluble in water, its stability in aqueous solutions can be pH-dependent.[1] It is best to prepare fresh aqueous solutions before each experiment.[1] If an aqueous stock solution is necessary, it should be filter-sterilized (0.22 µm filter) and used promptly.[7] Long-term storage of aqueous solutions is not recommended due to the risk of hydrolysis and other degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound formulations for chronic experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with the same stock solution. | Degradation due to improper storage or handling (e.g., repeated freeze-thaw cycles).[1][2] | 1. Aliquot stock solutions into single-use volumes.[1][2] 2. Store aliquots at -80°C for long-term storage (up to 1 year).[2][8] 3. For short-term use, store at -20°C for up to 1 month.[1][2][8] |
| Precipitation when diluting DMSO stock solution into aqueous buffer/media. | Localized high concentrations exceeding aqueous solubility. | 1. Add the DMSO stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing.[1] 2. For in vitro assays, consider adding a small amount of a biocompatible surfactant like Tween® 80 to aid solubilization.[1] |
| Appearance of unknown peaks in HPLC/UPLC chromatogram. | Formation of degradation products. | 1. Protect the formulation from light by using amber vials or wrapping containers in aluminum foil.[2][4] 2. Control the pH of the solution; a neutral to slightly acidic pH may be preferable to alkaline conditions which promote oxidation.[2] 3. Work at low temperatures (e.g., on ice) to slow the rate of degradation.[2] |
| Discoloration of the formulation. | Degradation of the this compound molecule. | 1. Review storage conditions and protect from light, heat, and extreme pH.[2][3] 2. For solid formulations, the addition of stabilizers like magnesium oxide has been shown to prevent discoloration over time.[5] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Reference(s) |
| DMSO | -80°C | Up to 1 year | [2][8] |
| DMSO | -20°C | Up to 1 month | [1][2][7][8][9] |
| Powder | 4°C | Long-term | [7][9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Conditions | Reference(s) |
| Water | 50 mg/mL | Ultrasonic treatment may be needed | [3][7] |
| DMSO | 150 mg/mL | Ultrasonic treatment and warming may be needed | [3][7] |
| Ethanol | 4 mg/mL | - | [3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (freshly opened)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., laminar flow hood) if the solution is intended for cell culture use.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 2.95 mg in 1 mL of DMSO).
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[1][9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected volumes. Store at -20°C for up to one month or -80°C for up to one year.[2][7][8][9]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC method to assess the stability of this compound and quantify its degradation products. This method is based on published protocols for Amfenac and its prodrug, Nepafenac.[2][3][10]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity CSH C18, 100mm x 2.1mm, 1.7µm for UPLC; or a standard 250mm x 4.6mm, 5µm for HPLC).[3][10]
-
Mobile Phase A: Ammonium formate buffer (pH 4.0) or Phosphate buffer (pH 7.0).[2][3][10]
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Methanol.[3][10]
-
Elution: Gradient elution is typically used to separate the parent drug from its degradation products. A common gradient might start at 20% B and increase to 80% B.[2]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 2 - 10 µL.
Sample Preparation (Forced Degradation Study):
-
Prepare solutions of this compound in a suitable solvent (e.g., water-methanol).[3]
-
Subject the solutions to various stress conditions:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system and analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent this compound peak.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Workflow for a forced degradation stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analgesic - Wikipedia [en.wikipedia.org]
- 5. JPS58201726A - Preparation of stable pharmaceutical - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability indicating methods for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amfenac Bioavailability in Posterior Segment Ocular Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low Amfenac bioavailability in the posterior segment of the eye.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of topically administered Amfenac in the posterior segment of the eye so low?
A1: The low bioavailability of topically administered Amfenac in the posterior segment (retina and choroid) is primarily due to the eye's natural protective barriers. These include the cornea and conjunctival epithelium, which limit drug penetration. Additionally, physiological factors such as tear turnover, nasolacrimal drainage, and the blood-retinal barrier further hinder the drug's ability to reach the back of the eye in therapeutic concentrations.[1][2]
Q2: What is the rationale behind using the prodrug Nepafenac to deliver Amfenac to the posterior segment?
A2: Nepafenac is a prodrug of Amfenac, meaning it is an inactive precursor that is converted to the active drug, Amfenac, within the eye.[3] Nepafenac is more lipophilic than Amfenac, which enhances its penetration through the corneal epithelium. Once inside the eye, intraocular hydrolases, which are present in higher concentrations in the posterior segment tissues like the retina and choroid, convert Nepafenac to Amfenac.[4] This targeted conversion allows for higher concentrations of the active drug at the desired site of action.
Q3: What are the primary mechanisms of action of Amfenac in the posterior segment?
A3: Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. In the retina, COX-2 is the predominant isoform and its expression is upregulated in inflammatory conditions.[6][7] By inhibiting COX-2, Amfenac reduces the production of prostaglandins, thereby mitigating inflammation associated with various posterior segment diseases.
Troubleshooting Guides
Formulation & Delivery System Challenges
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low encapsulation efficiency of Amfenac in nanoparticles/liposomes. | - Incompatible solvent systems.- Suboptimal processing parameters (e.g., sonication time, homogenization speed).- Poor drug-lipid/polymer interaction. | - Screen different organic solvents to improve drug solubility.- Optimize sonication/homogenization parameters.- Experiment with different lipid or polymer compositions and drug-to-carrier ratios. |
| Instability of the formulated nanoparticles/liposomes (aggregation, drug leakage). | - Inappropriate surface charge (zeta potential).- High polydispersity index.- Inadequate storage conditions. | - Modify the surface of the nanoparticles with polymers like chitosan to increase stability.- Optimize the formulation process to achieve a narrow particle size distribution.- Store formulations at recommended temperatures and protect from light. |
| Inconsistent gelation of in-situ hydrogels. | - Incorrect polymer concentration.- Variations in temperature or pH during preparation.- Incompatible cross-linking agents. | - Precisely control the concentration of the gelling polymer.- Ensure consistent temperature and pH throughout the formulation process.- Evaluate different cross-linking agents and their concentrations.[8] |
| Precipitation of Amfenac in the formulation. | - Exceeding the solubility limit of Amfenac in the chosen vehicle.- pH of the formulation is not optimal for Amfenac solubility. | - Conduct solubility studies to determine the appropriate vehicle and concentration.- Adjust the pH of the formulation to enhance Amfenac solubility. |
In Vitro & Ex Vivo Experimental Challenges
| Issue | Potential Cause | Troubleshooting Suggestions |
| High variability in drug permeation across ex vivo corneal or scleral tissues. | - Inconsistent tissue thickness.- Damage to the tissue during preparation.- Variability in the experimental setup (e.g., temperature, stirring speed). | - Use tissues of uniform thickness and from the same source.- Handle tissues carefully to avoid mechanical damage.- Standardize all experimental parameters. |
| Low or undetectable Amfenac concentration in the receptor chamber. | - Insufficient donor concentration.- Short experiment duration.- Analytical method not sensitive enough. | - Increase the concentration of the Amfenac formulation in the donor chamber.- Extend the duration of the permeation study.- Use a highly sensitive analytical method like LC-MS/MS for quantification. |
| Cell toxicity observed in in vitro cell culture experiments. | - High concentration of Amfenac or formulation excipients.- Contamination of the cell culture. | - Perform a dose-response study to determine the non-toxic concentration range.- Ensure aseptic techniques are followed during the experiment. |
In Vivo Animal Study Challenges
| Issue | Potential Cause | Troubleshooting Suggestions |
| Inflammation or irritation at the site of topical application or injection. | - Formulation is not isotonic or at a physiological pH.- Presence of irritant excipients.- Improper administration technique. | - Adjust the formulation to be isotonic and at a neutral pH.- Screen all excipients for potential ocular irritancy.- Ensure proper training on administration techniques to minimize tissue damage.[9] |
| Inconsistent drug levels in posterior segment tissues between animals. | - Variability in drug administration (e.g., drop size, injection volume).- Differences in animal physiology.- Inconsistent tissue harvesting and processing. | - Use calibrated micropipettes for precise dosing.- Use a sufficient number of animals to account for biological variability.- Standardize the tissue dissection and extraction procedures. |
| Low Amfenac concentration in the retina and choroid. | - Inefficient delivery system.- Rapid clearance of the drug from the eye. | - Optimize the formulation to enhance penetration and retention (e.g., mucoadhesive polymers, sustained-release hydrogels).- Consider alternative administration routes like subconjunctival or intravitreal injections for more direct delivery. |
Data Presentation
Table 1: Peak Concentrations of Nepafenac and Amfenac in Rabbit Ocular Tissues Following a Single Topical Dose of 0.1% Nepafenac Suspension
| Tissue | Nepafenac Peak Concentration (nM) | Time to Peak (hours) | Amfenac Peak Concentration (nM) | Time to Peak (hours) |
| Sclera (Posterior) | 55.1 | 0.25 | 41.9 | 1 |
| Choroid (Posterior) | 4.03 | 0.50 | 3.10 | 4 |
| Retina (Posterior) | 2.72 | 0.50 | 0.705 | 4 |
| Vitreous Humor | - | - | 2.82 | 2 |
Data adapted from Chastain et al. (2015).[10]
Table 2: Comparative Retinochoroidal Tissue Concentrations of Different NSAIDs After Topical Administration in Rabbits
| Drug | Dosing Regimen | Cmax (ng/g) | Tmax (minutes) | T1/2 (hours) |
| Diclofenac 0.1% | Single dose | 38.2 | 60 | 1.89 |
| Bromfenac 0.1% | Single dose | 15.8 | 30 | 4.69 |
| Amfenac (from Nepafenac 0.1%) | Single dose | 12.5 | 30 | 4.00 |
Data adapted from Kida et al. (2012).[11]
Experimental Protocols
Protocol 1: Preparation of Amfenac-Loaded Polymeric Nanoparticles
Objective: To prepare Amfenac-loaded nanoparticles for topical ocular delivery.
Materials:
-
Amfenac
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or Chitosan
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Methodology:
-
Dissolve a specific amount of Amfenac and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA or Chitosan (e.g., 1% w/v) in deionized water.
-
Add the organic phase dropwise to the aqueous phase under continuous stirring to form a primary emulsion.
-
Sonicate the primary emulsion using a probe sonicator to form a nano-emulsion.
-
Evaporate the organic solvent under magnetic stirring at room temperature.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with deionized water and re-suspend them in a suitable vehicle for ophthalmic administration.
-
Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of Amfenac in Rabbit Retinal Tissue using LC-MS/MS
Objective: To determine the concentration of Amfenac in rabbit retinal tissue after administration of a novel formulation.
Materials:
-
Rabbit retinal tissue samples
-
Amfenac standard
-
Internal standard (e.g., deuterated Amfenac)
-
Acetonitrile
-
Formic acid
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Accurately weigh the retinal tissue sample.
-
Add a known amount of internal standard and a specific volume of acetonitrile to the tissue.
-
Homogenize the tissue until a uniform suspension is obtained.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column and detect Amfenac and the internal standard using multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of Amfenac in the sample by comparing its peak area ratio to the internal standard with a standard curve.[1]
Visualizations
References
- 1. The utility and risks of therapeutic nanotechnology in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Challenges and Current Progress in Nanocarrier-Based Ocular Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 gene expression and regulation in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. nc3rs.org.uk [nc3rs.org.uk]
- 10. impactfactor.org [impactfactor.org]
- 11. pharmtech.com [pharmtech.com]
resolving inconsistent results in Amfenac sodium COX inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Amfenac sodium cyclooxygenase (COX) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, Amfenac prevents the conversion of arachidonic acid into prostaglandin H2, which is a precursor for various pro-inflammatory prostaglandins.[2][3][4]
Q2: What are the reported IC50 values for this compound against COX-1 and COX-2?
This compound is a potent inhibitor of both COX-1 and COX-2. However, reported half-maximal inhibitory concentration (IC50) values can vary depending on the specific assay conditions. Published IC50 values are approximately 250 nM for COX-1 and 150 nM for COX-2.[3][5]
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
Based on its IC50 values, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro experiments.[3] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.[3]
Q4: How should I prepare and store stock solutions of this compound?
This compound hydrate is soluble in DMSO (up to 150 mg/mL) and water (up to 50 mg/mL).[3][6] For cell-based assays, it is advisable to prepare a high-concentration stock solution in sterile DMSO. To avoid solubility issues and cytotoxicity, the final concentration of DMSO in the cell culture should be kept low (typically below 0.5%).[1] Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C.[4][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guide for Inconsistent Results
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Higher than expected IC50 values | Compound Degradation: Amfenac may be unstable in the assay medium over long incubation periods. | - Prepare fresh dilutions of Amfenac for each experiment.[1]- Consider a time-course experiment to assess the stability of the compound's effect.[1] |
| Incorrect Concentration Range: The concentrations tested may be too low to elicit a complete inhibitory response. | - Review the known IC50 values and ensure your dose-response curve brackets these values.[1] | |
| High Enzyme Concentration: An excessive amount of COX enzyme in the assay can require a higher inhibitor concentration to achieve 50% inhibition. | - Reduce the concentration of the COX enzyme in your assay. Optimization of the enzyme concentration for your specific assay conditions may be necessary. | |
| Lower than expected IC50 values | Time-Dependent Inhibition: Some NSAIDs exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times with the enzyme. | - Standardize the pre-incubation time of Amfenac with the COX enzyme across all experiments. Test a range of pre-incubation times (e.g., 5, 10, 15 minutes) to determine the optimal time for consistent inhibition. |
| High variability between replicate wells or experiments | Compound Precipitation: Amfenac may precipitate in the aqueous assay buffer, especially at higher concentrations. | - Visually inspect wells for any precipitate. - Try a stepwise dilution: first, dilute the DMSO stock in a smaller volume of medium, mix well, and then add this to the final volume.[1] - Ensure the assay medium is pre-warmed to 37°C before adding the Amfenac solution.[1] |
| Inconsistent Reagent Preparation or Handling: Errors in pipetting or dilution can lead to significant variability. | - Calibrate pipettes regularly. - Use fresh pipette tips for each reagent and sample. - Gently vortex stock solutions before preparing dilutions. | |
| Variation in Enzyme Activity: Repeated freeze-thaw cycles of the enzyme stock can reduce its activity. | - Aliquot purified enzymes upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. - Always include a positive control with a known inhibitor to ensure the assay is performing as expected. | |
| Substrate Concentration: The apparent IC50 of a competitive inhibitor is dependent on the substrate concentration. | - Ensure the concentration of arachidonic acid is consistent across all experiments. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8] | |
| No observable inhibition | Amfenac Concentration Too Low: The concentrations used are below the effective range for inhibition. | - Perform a wider dose-response curve, extending to higher concentrations.[3] |
| Degraded Amfenac Stock: The compound has lost its activity due to improper storage. | - Prepare fresh stock solutions of Amfenac from a new powder vial.[3] | |
| Cell Line Unresponsive (for cell-based assays): The cell line may not express sufficient levels of COX enzymes. | - Confirm COX-1 and/or COX-2 expression in your cell line using methods like Western blot or qPCR.[1] |
Quantitative Data Summary
The inhibitory potency of this compound against COX-1 and COX-2 can vary based on the experimental system. The following table summarizes reported IC50 values.
| Target | IC50 (nM) | Assay System |
| COX-1 | 250 | Enzyme-based assay[3][5] |
| COX-2 | 150 | Enzyme-based assay[3][5] |
Note: IC50 values can be influenced by factors such as enzyme source, substrate concentration, and pre-incubation time. Researchers should establish their own IC50 values under their specific assay conditions.
Experimental Protocols
Enzyme-Based COX Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 of this compound using purified COX enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Enzyme Solution: Reconstitute purified ovine COX-1 or human recombinant COX-2 in the assay buffer to the desired concentration. Keep on ice.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration in the assay buffer immediately before use.
- This compound Stock Solution: Prepare a high-concentration stock solution in DMSO.
- Detection Reagent: Prepare a colorimetric or fluorometric probe according to the manufacturer's instructions to measure prostaglandin production.
2. Assay Procedure:
- Add assay buffer, enzyme solution, and either this compound (at various concentrations) or vehicle (DMSO) to the wells of a microplate.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the arachidonic acid solution to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
- Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
- Add the detection reagent and incubate as required for color or fluorescence development.
- Read the absorbance or fluorescence using a microplate reader.
3. Data Analysis:
- Subtract the background reading (wells with no enzyme) from all other readings.
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Caption: Workflow for a typical enzyme-based COX inhibition assay.
References
Validation & Comparative
Unveiling the Cyclooxygenase Selectivity of Amfenac Sodium: A Comparative In Vitro Analysis
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides an objective in vitro comparison of the cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2) selectivity of Amfenac sodium, benchmarked against other commonly used NSAIDs. The presented data, sourced from various in vitro studies, offers a quantitative basis for evaluating its potential therapeutic efficacy and side-effect profile.
Amfenac, the active metabolite of nepafenac, is a potent inhibitor of both COX-1 and COX-2 enzymes, which are critical mediators in the inflammatory cascade. By blocking these enzymes, Amfenac curtails the production of prostaglandins, key signaling molecules involved in pain and inflammation. In vitro studies have quantified its inhibitory activity, revealing a preferential, albeit slight, selectivity for COX-2.
Comparative COX-1 and COX-2 Inhibition
The in vitro inhibitory potency of this compound and other NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with a higher value suggesting greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Amfenac | ~0.25 | ~0.15 | ~1.67 |
| Bromfenac | 0.210 | 0.0066 | ~31.8 |
| Ketorolac | 0.02 | 0.12 | ~0.17 |
| Diclofenac | - | - | - |
| Nepafenac | - | - | - |
Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented is a synthesis from multiple sources for comparative purposes. Nepafenac is a prodrug to Amfenac and its direct COX inhibition is not the primary measure of its activity. Data for Diclofenac was not consistently available in the same comparative context.
The data indicates that while Amfenac is a potent inhibitor of both COX isoforms, Bromfenac exhibits a significantly higher selectivity for COX-2. In contrast, Ketorolac demonstrates a preference for COX-1 inhibition. One study highlighted that Amfenac is a more potent COX-2 inhibitor than ketorolac and bromfenac. Another study further detailed that bromfenac is more potent than diclofenac and amfenac in inhibiting COX-2.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition in vitro is crucial for characterizing the selectivity of NSAIDs. Two common methods are the use of fluorometric or colorimetric inhibitor screening kits and the whole blood assay.
Fluorometric COX Inhibitor Screening Assay
This assay relies on the detection of prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe. The intensity of the fluorescence is proportional to the COX activity.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX assay buffer
-
COX probe solution
-
COX cofactor
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) and controls
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), cofactor, and probe to each well.
-
Inhibitor Addition: Add the diluted test compound or a vehicle control to the respective wells and incubate for a predetermined period.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence kinetics over a set period using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve). The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
A Comparative Analysis of Amfenac Sodium and Celecoxib in the Inhibition of Retinal Neovascularization
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the comparative efficacy and mechanisms of amfenac sodium and celecoxib, two nonsteroidal anti-inflammatory drugs (NSAIDs), in the inhibition of retinal neovascularization, a hallmark of vasoproliferative retinopathies such as diabetic retinopathy and wet age-related macular degeneration. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds.
Retinal neovascularization is driven by a complex interplay of signaling pathways, with vascular endothelial growth factor (VEGF) playing a central role. Both amfenac, the active metabolite of nepafenac, and celecoxib, a selective COX-2 inhibitor, have demonstrated significant anti-angiogenic properties by modulating these pathways.[1][2][3] While both drugs target the cyclooxygenase (COX) enzymes, their broader mechanisms and reported efficacy in preclinical models show important distinctions.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory and anti-angiogenic effects through the inhibition of both COX-1 and COX-2 enzymes.[1][2][4][5] This inhibition reduces the production of prostanoids, which are key mediators in inflammation and angiogenesis.[1] Studies have shown that amfenac can inhibit VEGF-induced endothelial cell proliferation and tube formation, key steps in the angiogenic cascade.[2][3] Interestingly, amfenac's inhibitory effects appear to involve both COX-dependent and independent pathways, although it does not directly inhibit hypoxia-induced VEGF production by Müller cells.[1][2]
Celecoxib, a selective COX-2 inhibitor, has also been shown to be a potent anti-angiogenic agent.[6] Its mechanism in the context of retinal neovascularization involves the downregulation of hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor that regulates the expression of VEGF.[6] By reducing HIF-1α expression, celecoxib subsequently suppresses VEGF production at both the mRNA and protein levels, thereby inhibiting retinal pathogenic angiogenesis.[6] Some studies also suggest that celecoxib may have anti-proliferative effects on retinal pigment epithelial and choroidal endothelial cells through a COX-2-independent mechanism.[7]
Figure 1: Simplified signaling pathways for Celecoxib and this compound in inhibiting retinal neovascularization.
Comparative Efficacy from In Vivo Studies
Direct comparative studies between this compound and celecoxib in the same experimental model are limited. However, data from separate studies using the well-established oxygen-induced retinopathy (OIR) model provide insights into their relative efficacy.
| Drug | Model | Dosage & Administration | Key Findings | Reference |
| This compound | Rat OIR | 0.05 µg single intravitreal injection | Significantly reduced the mean area of pre-retinal neovascularization. | [2] |
| Celecoxib | Mouse OIR | Intraperitoneal injection (dosage not specified in abstract) | Significantly reduced retinal neovascular tufts and levels of VEGF and HIF-1α. | [6][8] |
| Nepafenac (prodrug) | Mouse OIR | 0.1% or 0.5% topical administration | Significantly less ischemia-induced retinal neovascularization compared to vehicle. Blunted the increase in retinal VEGF mRNA. | [9] |
| Celecoxib | Diabetic Rat Model | 50 mg/kg oral administration | Significantly reduced diabetes-induced increase in retinal VEGF mRNA expression and vascular leakage. | [10][11][12] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in animal models, drug concentrations, and administration routes.
Experimental Protocols
Oxygen-Induced Retinopathy (OIR) Model
The OIR model is a standard method for studying hypoxia-induced retinal neovascularization.
Figure 2: Experimental workflow for the mouse oxygen-induced retinopathy (OIR) model used in Celecoxib studies.
-
Induction of Retinopathy : Newborn mouse or rat pups are exposed to a hyperoxic environment (e.g., 75% oxygen) from postnatal day 7 (P7) to P12. This causes vaso-obliteration in the central retina.
-
Induction of Neovascularization : At P12, the animals are returned to room air (normoxia). The now-hypoxic central retina responds by overexpressing pro-angiogenic factors like VEGF, leading to the formation of neovascular tufts.
-
Treatment Administration :
-
For Celecoxib : Celecoxib or a vehicle was administered to the OIR mice from P12 to P17.[8]
-
For Amfenac : A single intravitreal injection of amfenac (0.05 µg) was administered on P14 in the rat OIR model.[2] For studies with its prodrug, nepafenac, topical ophthalmic suspensions were applied from P14 to P19.[1]
-
-
Quantification : At a designated time point (e.g., P17 or P20), the animals are euthanized, and the retinas are dissected and flat-mounted. Neovascularization is then quantified by staining the retinal vasculature and measuring the area of neovascular tufts. Protein and mRNA levels of key factors like VEGF and HIF-1α are assessed using techniques such as immunohistochemistry, western blot, and RT-PCR.[6]
Streptozotocin-Induced Diabetic Rat Model
This model is used to study diabetic retinopathy.
-
Induction of Diabetes : Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin.
-
Treatment : Celecoxib (e.g., 50 mg/kg) is administered orally.[10]
-
Analysis : After a specified treatment period (e.g., 8 days), retinal tissues are collected to measure VEGF mRNA levels and assess vascular leakage.[11][12]
In Vitro Angiogenesis Assays
In vitro assays are crucial for dissecting the specific cellular mechanisms of anti-angiogenic compounds.
-
Endothelial Cell Proliferation Assay : Human retinal microvascular endothelial cells (HRMECs) are treated with VEGF in the presence or absence of amfenac. Cell proliferation is then measured to determine the anti-proliferative effects of the compound.[2]
-
Tube Formation Assay : HRMECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with VEGF with or without amfenac. The formation of capillary-like structures (tubes) is then observed and quantified.[2]
-
VEGF Secretion Assay : Retinal pigment epithelial (RPE) cells are incubated with varying concentrations of celecoxib, and the secretion of VEGF into the culture medium is measured.[10]
Conclusion
Both this compound and celecoxib demonstrate significant potential in inhibiting retinal neovascularization through distinct yet overlapping mechanisms. Celecoxib appears to act further upstream by downregulating HIF-1α and subsequently VEGF.[6] Amfenac, delivered via its prodrug nepafenac, shows excellent ocular penetration and acts by inhibiting COX enzymes and directly interfering with VEGF-driven endothelial cell behavior.[2][9][13]
The choice between these agents for further therapeutic development may depend on the specific pathological context of the retinal disease. The data suggests that topical administration of nepafenac is a viable strategy for delivering therapeutic concentrations of amfenac to the posterior segment of the eye.[9] Further head-to-head comparative studies in standardized preclinical models are warranted to definitively establish the superior agent and optimal therapeutic strategies for the treatment of neovascular retinal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of nepafenac and amfenac on retinal angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Celecoxib attenuates retinal angiogenesis in a mouse model of oxygen-induced retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib inhibits proliferation of retinal pigment epithelial and choroid-retinal endothelial cells by a cyclooxygenase-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Delivery of Celecoxib for Treating Diseases of the Eye: Influence of Pigment and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Celecoxib, a selective cyclooxygenase-2 inhibitor, inhibits retinal vascular endothelial growth factor expression and vascular leakage in a streptozotocin-induced diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of nepafenac (Nevanac®) in combination with intravitreal anti-VEGF agents in the treatment of recalcitrant exudative macular degeneration requiring monthly injections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amfenac Sodium and Ketorolac in a Rabbit Eye Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Amfenac sodium and Ketorolac tromethamine in a rabbit eye model, supported by experimental data from published studies. The focus is on key performance indicators relevant to the development of ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Both Amfenac and Ketorolac are potent NSAIDs used in ophthalmology to manage pain and inflammation. In a lipopolysaccharide (LPS)-induced ocular inflammation model in New Zealand white rabbits, both drugs have demonstrated significant anti-inflammatory effects. However, their efficacy in inhibiting specific inflammatory markers, such as prostaglandin E2 (PGE2), can vary. This guide delves into the experimental data to provide a clear comparison of their performance.
Data Presentation
The following tables summarize the quantitative data from a key study comparing the anti-inflammatory effects of this compound and Ketorolac tromethamine in a rabbit eye model.
Table 1: Inhibition of FITC-Dextran Accumulation in the Anterior Chamber
| Treatment Group | Concentration | Mean Inhibition (%) |
| Amfenac | 0.1% | 97.4% |
| Ketorolac | 0.4% | Nearly complete |
Data from a study where ocular inflammation was induced by intravenous administration of endotoxin (LPS). FITC-dextran accumulation is a measure of blood-aqueous barrier breakdown.
Table 2: Inhibition of Prostaglandin E2 (PGE2) Synthesis in Aqueous Humor
| Treatment Group | Concentration | Mean Inhibition (%) |
| Amfenac | 0.1% | 68.0% |
| Ketorolac | 0.4% | 97.6% |
Data from the same LPS-induced ocular inflammation model. PGE2 is a key mediator of ocular inflammation.
Experimental Protocols
The data presented above was generated using a well-established rabbit eye model of ocular inflammation. The key aspects of the experimental protocol are outlined below.
Animal Model:
-
Species: New Zealand white rabbits.[1]
Induction of Ocular Inflammation:
-
Method: Intravenous administration of lipopolysaccharide (LPS) endotoxin (10 µg/ml).[1]
-
Purpose: To induce a breakdown of the blood-aqueous barrier and stimulate the production of inflammatory mediators like prostaglandins.[1]
Drug Administration:
-
Drugs:
-
Dosage: Two single doses of 50 µl each.[1]
Efficacy Assessment:
-
Blood-Aqueous Barrier Disruption: Measured by scanning the eyes using fluorophotometry after intravenous administration of fluorescein isothiocyanate-dextran (FITC-dextran).[1]
-
Prostaglandin E2 Levels: Aqueous humor was collected 90 minutes after LPS administration, and PGE2 concentrations were determined by immunoassay.[1]
Visualizations
Signaling Pathway of NSAIDs in Ocular Inflammation
Caption: General signaling pathway of NSAIDs in inhibiting ocular inflammation.
Experimental Workflow for Comparing Amfenac and Ketorolac
Caption: Experimental workflow for the comparative study.
Discussion
The experimental data indicates that while both this compound and Ketorolac tromethamine are highly effective at reducing the breakdown of the blood-aqueous barrier in a rabbit eye model, Ketorolac demonstrates a more potent inhibition of PGE2 synthesis.[1] This suggests that Ketorolac may have a stronger direct impact on this specific inflammatory pathway.
The choice between these two compounds in a drug development program may depend on the specific therapeutic goals. For instance, if the primary target is the potent suppression of prostaglandins, Ketorolac might be the preferred candidate based on this model. However, other factors such as ocular bioavailability, corneal toxicity, and patient comfort are also critical considerations that require further investigation.
It is important to note that this guide is based on a specific preclinical model, and results in human clinical trials may differ. Nevertheless, these findings provide a valuable foundation for researchers and scientists in the field of ophthalmic drug development.
References
A Comparative Analysis of the Analgesic Efficacy of Amfenac Sodium and Morphine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID), and morphine, an opioid analgesic, based on available preclinical data from rat models. The objective is to offer a clear, data-driven validation of their relative efficacies and underlying mechanisms of action.
Executive Summary
This compound and morphine produce analgesia through fundamentally different mechanisms. This compound exerts its effects primarily in the periphery by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[1] In contrast, morphine acts centrally, binding to opioid receptors in the brain and spinal cord to modulate pain perception.[1]
Direct comparative studies on the analgesic potency of these two compounds are limited. However, data from the bradykinin-induced flexor reflex test in rats indicate that this compound exhibits a potent analgesic effect, with a potency described as "almost equal to that of morphine" when administered intravenously.[1] A significant challenge in conducting a direct quantitative comparison is the lack of publicly available ED50 values for this compound in standard thermal nociceptive assays, such as the tail-flick and hot-plate tests.[1]
Data Presentation: Analgesic Potency
The following table summarizes the available quantitative and qualitative data on the analgesic potency of this compound and morphine in rat models.
| Parameter | This compound | Morphine |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Opioid Analgesic |
| Primary Mechanism of Action | Inhibition of cyclooxygenase (COX) enzymes (peripheral)[1] | Agonist at opioid receptors (central)[1] |
| Bradykinin-Induced Flexor Reflex Test (i.v.) | Potency "almost equal" to morphine at 0.1 mg/kg[1] | Potent suppression of the reflex[1] |
| Tail-Flick Test ED50 (s.c.) | Data not available | 2.6 - 5.7 mg/kg (variable depending on study parameters)[1] |
| Hot-Plate Test ED50 (s.c.) | Data not available | 2.6 - 4.9 mg/kg (variable depending on study parameters)[1] |
| Hot-Plate Test ED50 (i.v.) | Data not available | Male rats: 8.4 mg/kg; Female rats: 10.6 mg/kg[1] |
Signaling Pathways
The distinct mechanisms of action of this compound and morphine are visualized in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and morphine are provided below.
Bradykinin-Induced Flexor Reflex Test
This experimental model is utilized to assess the analgesic effects of drugs on peripherally induced pain.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Procedure:
-
Rats are lightly anesthetized.[1]
-
A cannula is inserted into the femoral artery for the infusion of bradykinin.[1]
-
The flexor reflex of the hind limb is elicited by the intra-arterial infusion of bradykinin, a potent pain-inducing substance.[1]
-
The electromyogram (EMG) activity of the biceps femoris muscle is recorded to quantify the flexor reflex.[1]
-
The test compound (this compound or morphine) or vehicle is administered intravenously.[1]
-
The inhibitory effect of the test compound on the bradykinin-induced flexor reflex is measured and compared to the control group.[1]
-
Tail-Flick Test
This method is used to measure the response to thermal pain and is effective for evaluating centrally acting analgesics.
-
Animal Model: Rats (specific strain may vary).
-
Procedure:
-
The rat is gently restrained, often in a specialized device, with its tail exposed.
-
A focused beam of radiant heat is applied to a specific point on the tail.
-
The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latency is measured before drug administration.
-
The test compound or vehicle is administered (e.g., subcutaneously or intravenously).
-
Tail-flick latency is measured again at predetermined time points after drug administration to assess the analgesic effect.
-
Hot-Plate Test
This assay also assesses the response to thermal pain and involves supraspinal (brain and spinal cord) pathways.
-
Animal Model: Rats (specific strain may vary).
-
Procedure:
-
The rat is placed on a heated surface maintained at a constant temperature (typically 50-55°C).
-
The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time is used to prevent injury.
-
Baseline latency is determined prior to drug administration.
-
The test compound or vehicle is administered.
-
The latency to the nociceptive response is measured at various time points post-administration to evaluate the analgesic effect.
-
Experimental Workflow for Analgesic Comparison
The following diagram illustrates a general workflow for comparing the analgesic efficacy of two compounds in a preclinical setting.
Conclusion
The available evidence suggests that this compound is a potent analgesic in a rat model of peripherally induced pain, with an efficacy comparable to that of morphine in the bradykinin-induced flexor reflex test.[1] However, the differing mechanisms of action—peripheral for this compound and central for morphine—highlight their distinct pharmacological profiles. The absence of comprehensive comparative data, particularly ED50 values for this compound in standard thermal nociception models, underscores the need for further head-to-head studies to fully elucidate their relative analgesic potential in various pain modalities. Researchers should consider the specific nature of the pain model when selecting an appropriate analgesic for their studies, with this compound being a potentially strong candidate for inflammatory pain states.
References
A Comparative Analysis of Topical NSAIDs on Prostaglandin E2 Levels in Aqueous Humor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various non-steroidal anti-inflammatory drugs (NSAIDs) in reducing prostaglandin E2 (PGE2) levels in the aqueous humor, a critical factor in managing ocular inflammation, particularly in the context of cataract surgery. The data presented is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Prostaglandin E2 Synthesis and NSAID Intervention
Prostaglandin E2 (PGE2) is a key mediator of inflammation. Its synthesis begins with the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by prostaglandin E synthases (PGES).[1][2][3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing the production of PGE2.[2]
Comparative Efficacy of NSAIDs on Aqueous Humor PGE2 Levels
The following table summarizes the mean PGE2 concentrations in the aqueous humor following topical administration of different NSAIDs as reported in various comparative studies. These studies were primarily conducted in patients undergoing cataract surgery.
| NSAID (Concentration) | Mean PGE2 Level (pg/mL) | Comparator (Concentration) | Mean PGE2 Level (pg/mL) | Study Population |
| Ketorolac 0.4% | 285.6 ± 141.9 | Bromfenac 0.09% | 386.2 ± 131.0 | Human (Cataract Surgery)[6] |
| Ketorolac 0.45% | 224.8 ± 164.87 | Nepafenac 0.1% | 320.4 ± 205.6 | Human (Cataract Surgery)[7] |
| Ketorolac 0.45% | 224.8 ± 164.87 | Bromfenac 0.09% | 288.7 ± 226.05 | Human (Cataract Surgery)[7] |
| Ketorolac 0.4% | 11.75 ± 6.15 | Nepafenac 0.1% | 14.75 ± 7.60 | Rabbit (Healthy)[8][9] |
| Ketorolac (Pretreatment) | 392.16 ± 162.00 | No NSAID Pretreatment | 622.63 ± 331.84 | Human (Cataract Surgery)[10][11][12] |
| Ketorolac 0.5% | Not specified | Diclofenac 0.1% | Not specified | Dog (Cataract)[13][14] |
| Indomethacin 1% | Lower inflammation | Diclofenac 0.1% | Higher inflammation | Human (Cataract Surgery)[15] |
| Indomethacin 1% | Lower inflammation | Flurbiprofen 0.03% | Higher inflammation | Human (Cataract Surgery)[15] |
Note: A study in dogs with cataracts found no significant difference in aqueous humor PGE2 concentrations between those treated with ketorolac 0.5% and diclofenac 0.1%.[13][14] Another study reported that indomethacin 1% showed superior anti-inflammatory potency compared to diclofenac 0.1% and flurbiprofen 0.03%, as measured by a laser flare-cell meter, which is an indirect measure of inflammation.[15]
Experimental Protocols
The methodologies employed in the cited studies generally follow a similar framework, which is outlined below. This workflow represents a typical design for comparing the effects of topical NSAIDs on aqueous humor PGE2 levels in a clinical setting.
Key Methodological Details:
-
Patient Population: The majority of human studies involved patients scheduled for cataract surgery.[6][7][10][12][15]
-
Drug Administration: NSAIDs were typically administered as topical eye drops for a specified period before surgery. For instance, in one study, ketorolac 0.4% was given four times daily and bromfenac 0.09% twice daily for two days preoperatively.[6] Another protocol involved dosing for one day before surgery, with additional doses administered one hour prior to the procedure.[7]
-
Aqueous Humor Sampling: Samples of aqueous humor were collected at the beginning of the surgical procedure, often immediately after the initial incision.[7][10][12]
-
PGE2 Quantification: The concentration of PGE2 in the collected aqueous humor samples was most commonly determined using an enzyme-linked immunosorbent assay (ELISA).[10][12][13] Some studies also utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS).[6]
Summary of Findings
The presented data from multiple independent studies suggest that ketorolac, particularly at concentrations of 0.4% and 0.45%, is highly effective at reducing prostaglandin E2 levels in the aqueous humor. In direct comparisons, ketorolac demonstrated statistically significant superior PGE2 inhibition compared to bromfenac 0.09% and nepafenac 0.1%.[6][7][16] While one study in dogs did not find a significant difference between ketorolac and diclofenac, human studies focusing on indirect inflammatory markers suggest indomethacin may have a higher anti-inflammatory potency than diclofenac.[13][14][15] The consistent performance of ketorolac in lowering PGE2 levels suggests it may be a potent option for controlling inflammation associated with cataract surgery.[16]
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous prostaglandin E(2) of cataract patients at trough ketorolac and bromfenac levels after 2 days dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2 Levels of Aqueous and Vitreous Humor in Ketorolac 0.4% and Nepafenac 0.1% Administered Healthy Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.miami.edu]
- 11. [PDF] The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy | Semantic Scholar [semanticscholar.org]
- 12. The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. Aqueous humor concentration and prostaglandin E2 suppression efficacy of topically applied ophthalmic ketorolac 0.5% and diclofenac 0.1% solutions in dogs with cataract [vtechworks.lib.vt.edu]
- 15. [Anti-inflammatory effects and aqueous humor concentration of various nonsteroidal anti-inflammatory drugs in extracapsular cataract surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Guide to Analytical Methods for the Quantification of Amfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of nepafenac, is critical for ensuring the quality, safety, and efficacy of ophthalmic formulations. This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, supported by experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Methodology Comparison
A variety of analytical techniques have been validated for the quantification of this compound and other structurally related NSAIDs. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to perform stability studies.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique that offers good selectivity and sensitivity for the determination of this compound in plasma and pharmaceutical formulations.[1] A simple, selective, and rapid HPLC method has been established for the simultaneous determination of this compound and its primary metabolite, 7-benzoyl-2-oxindole, in human plasma.[1]
-
Ultra-Performance Liquid Chromatography (UPLC): An advancement over conventional HPLC, UPLC utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to achieve faster run times, improved resolution, and enhanced sensitivity.[2] While a specific method solely for Amfenac was not detailed, validated methods for its prodrug, nepafenac, inherently involve the analysis of Amfenac as a key related substance and degradation product.[2]
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that is simple, cost-effective, and suitable for the simultaneous analysis of multiple samples. Stability-indicating HPTLC methods have been developed for NSAIDs, demonstrating the ability to separate the active pharmaceutical ingredient (API) from its degradation products.[3]
-
UV-Visible Spectrophotometry: A straightforward and accessible method for the quantification of drugs containing a suitable chromophore. The aromatic structure of Amfenac allows for strong UV absorbance, making this a viable technique for routine quality control.[4] For the related compound Bromfenac sodium, a maximum absorption wavelength (λmax) of 268 nm has been reported.[4]
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the quantification of this compound and related NSAIDs.
Table 1: HPLC Method Validation for this compound in Human Plasma[1]
| Validation Parameter | This compound | 7-benzoyl-2-oxindole (Metabolite) |
| Recovery | 92.1% - 95.4% | 93.4% - 98.7% |
| Coefficient of Variation (Recovery) | < 4.6% | < 6.0% |
| Intra-day Precision (CV) | 4.5% | 3.6% |
| Inter-day Precision (CV) | 4.2% | 4.2% |
| Limit of Detection (LOD) | 0.1 µg/mL | 20 ng/mL |
Table 2: UPLC Method Validation for Nepafenac and its Related Substances (including Amfenac)[2]
| Validation Parameter | Result |
| Specificity | Method is specific for the drug in the presence of impurities and degradation products. |
| Linearity | Excellent linearity across the concentration range. |
| Accuracy (Recovery) | 90% - 108% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 15-30 ng/mL |
| Robustness | Robust to small, deliberate variations in chromatographic conditions. |
Table 3: HPTLC Method Validation for Aceclofenac (a related NSAID)
| Validation Parameter | Result |
| Linearity Range | 1200–2800 ng/band |
| Correlation Coefficient (r²) | > 0.99 |
| Rf value | 0.21 ± 0.01 |
Table 4: UV-Visible Spectrophotometry for Diclofenac Sodium (a related NSAID)[5]
| Validation Parameter | Result |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Accuracy (Mean Recovery) | 100.44% ± 0.81 |
| Limit of Detection (LOD) | 1.10 µg/mL |
| Limit of Quantification (LOQ) | 3.34 µg/mL |
Experimental Protocols
HPLC Method for this compound and its Metabolite in Human Plasma[1]
-
Sample Preparation:
-
To 100 µL of plasma, add 100 µL of purified water, 0.2 g of ammonium sulphate, and 100 µL of ethanol containing fenbufen as an internal standard (100 µg/mL).
-
Centrifuge the mixture.
-
Inject the ethanol layer directly into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase ODS column.
-
Mobile Phase: Gradient elution with 20-80% acetonitrile-phosphate buffer (pH 7.0).
-
Detection: UV at 245 nm.
-
UPLC Method for Nepafenac and Related Substances[2]
-
Chromatographic Conditions:
-
Column: Waters Acquity CSH C18 (100mm x 2.1mm, 1.7µm particle size).
-
Mobile Phase A: Ammonium formate buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile and Methanol mixture.
-
Elution: Gradient.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 2.0 µL.
-
Column Temperature: 30°C.
-
Total Run Time: Approximately 13 minutes.
-
Stability-Indicating HPTLC Method for Aceclofenac[3]
-
Sample Preparation:
-
Expose the drug substance to stress conditions such as oxidative, thermal, photolytic, and hydrolytic (acidic and basic) conditions as per ICH guidelines.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-activated silica gel 60 F254 TLC plates.
-
Mobile Phase: Ethyl acetate: methanol: glacial acetic acid (8.5:1.5:0.25 V/V).
-
Detection: UV at 231 nm.
-
UV-Visible Spectrophotometric Method for Diclofenac Sodium[6]
-
Standard Solution Preparation:
-
Dissolve a precisely weighed amount of Diclofenac sodium standard in 96% ethanol to obtain a known concentration.
-
Prepare a series of dilutions to create a calibration curve in the range of 5-30 µg/mL.
-
-
Sample Preparation:
-
For tablets, weigh and finely powder a number of tablets.
-
Dissolve a quantity of the powder equivalent to a known amount of Diclofenac sodium in 96% ethanol.
-
Sonicate and dilute to a final concentration within the calibration range.
-
-
Measurement:
-
Scan the standard solution from 200-400 nm to determine the λmax (reported as 285 nm).
-
Measure the absorbance of all standard and sample solutions at the λmax using 96% ethanol as a blank.
-
Quantify the sample concentration using the calibration curve.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a pharmaceutical sample using a chromatographic method.
Caption: General workflow for chromatographic analysis.
References
- 1. Simultaneous determination of this compound and its metabolite (7-benzoyl-2-oxindole) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. brjac.com.br [brjac.com.br]
A Comparative Analysis of the Anti-Inflammatory Potency of Amfenac Sodium and Phenylbutazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory potencies of Amfenac sodium and phenylbutazone, two non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data from in vitro and in vivo studies to assist researchers and drug development professionals in their assessments.
Mechanism of Action: Inhibition of Cyclooxygenase
Both this compound and phenylbutazone exert their anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammatory responses.[1]
This compound inhibits both COX-1 and COX-2.[2] Phenylbutazone also acts as a non-selective COX inhibitor, targeting both COX-1 and COX-2 enzymes.[3] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 is associated with some of the gastrointestinal side effects.[3]
In Vitro Potency: A Quantitative Comparison
The inhibitory potency of this compound and phenylbutazone against COX-1 and COX-2 has been determined in vitro, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | 0.25[2] | 0.15[2] | 1.67 |
| Phenylbutazone | Not specified in the same study | Not specified in the same study | 0.302*[3] |
In Vivo Efficacy: Evidence from Preclinical Models
In vivo studies provide crucial insights into the anti-inflammatory potency of these compounds in a physiological context.
Carrageenan-Induced Paw Edema in Rats: This is a widely used model of acute inflammation.
In one study, Amfenac at a dose of 4 mg/kg demonstrated a 33% suppression of acute inflammation in an Evans blue-carrageenan pleural effusion model, which is mechanistically similar to the paw edema model.[2] This study reported that Amfenac was 16.4 times more potent than phenylbutazone in this acute inflammatory model.[2]
Adjuvant-Induced Arthritis in Rats: This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory setting, resembling rheumatoid arthritis.
The same study found that Amfenac (4 mg/kg) suppressed chronic inflammation in the adjuvant-induced arthritis model by 28%.[2] It was reported to be 22.8 times more potent than phenylbutazone in this chronic inflammatory model.[2]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental designs, the following diagrams are provided.
Caption: Mechanism of action of Amfenac and Phenylbutazone.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute anti-inflammatory activity.
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds (this compound or phenylbutazone) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This model is employed to evaluate the efficacy of drugs against chronic inflammation.
-
Animals: Lewis rats are commonly used due to their susceptibility to developing arthritis.
-
Housing: Standard housing conditions are maintained.
-
Procedure:
-
On day 0, arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the subplantar region of the right hind paw.
-
Animals are divided into different groups, and daily administration of the test compounds (this compound or phenylbutazone) or vehicle is initiated.
-
The volume of both the injected and non-injected paws is measured at regular intervals.
-
Arthritic scores are assigned based on the severity of erythema and swelling.
-
-
Data Analysis: The effect of the drugs on paw volume and arthritic scores is compared to the control group.
Endotoxin-Induced Uveitis (EIU) in Rabbits
This model is used to study ocular inflammation.
-
Animals: New Zealand white rabbits are frequently used.
-
Procedure:
-
Uveitis is induced by a single intravitreal or systemic injection of lipopolysaccharide (LPS).
-
Test compounds (e.g., this compound) are administered topically as eye drops or systemically.
-
At a predetermined time point (e.g., 24 hours) after LPS injection, the eyes are examined for signs of inflammation.
-
Aqueous humor is collected to measure inflammatory markers such as protein concentration and inflammatory cell count.
-
-
Data Analysis: The reduction in inflammatory parameters in the treated groups is compared to the vehicle-treated control group.
Conclusion
Based on the available in vitro and in vivo data, this compound demonstrates a significantly higher anti-inflammatory potency compared to phenylbutazone in preclinical models of both acute and chronic inflammation. While both drugs act as non-selective COX inhibitors, the in vivo evidence suggests a more potent action for Amfenac. Further head-to-head clinical studies would be necessary to fully translate these preclinical findings to therapeutic efficacy in target species.
References
Safety Operating Guide
Navigating the Disposal of Amfenac Sodium: A Procedural Guide for Laboratory Professionals
The proper management and disposal of Amfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is a critical component of laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols is essential to mitigate risks of personnel exposure and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All personnel handling the waste must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1][2]
-
Body Protection: A standard, full-sleeved laboratory coat.[1][2]
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling fine powders or creating aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste in accordance with institutional and local regulations.[2]
1. Waste Segregation:
-
Immediately segregate all materials that have come into contact with this compound from general laboratory trash.[2]
-
Maintain separate waste streams for solid and liquid waste.[1][2]
2. Waste Containment and Labeling:
-
Solid Waste: Place all solid materials into a clearly labeled, sealed, and durable plastic bag or container.[1][2]
-
Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with any solvents used.[1][2]
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][2]
3. Storage of Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][2]
-
Ensure that incompatible wastes are stored separately to prevent dangerous reactions.[1]
-
Adhere to your institution's guidelines regarding the maximum allowable time for hazardous waste accumulation.[1]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [1] Improper disposal can lead to significant legal penalties and environmental contamination, as many NSAIDs are toxic to aquatic life.[2] The Resource Conservation and Recovery Act (RCRA) explicitly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems.[3][4]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][5]
-
The final disposal is typically handled via high-temperature incineration.[2][5][6]
Environmental Hazard Data
While specific ecotoxicity data for this compound is limited, the known environmental effects of other NSAIDs highlight the critical need for proper disposal to prevent release into aquatic ecosystems.[1][5]
| NSAID | Organism | Toxicity Endpoint (EC50/LC50) | Concentration |
| Diclofenac | Fish | Cyto- and genotoxicity | Environmentally relevant concentrations |
| Ibuprofen | Fish | Cyto- and genotoxicity | Environmentally relevant concentrations |
| Naproxen | Bacteria | EC50 | 0.75 - 0.93 mg/L |
| Flurbiprofen | Bacteria | EC50 | 1.22 - 2.13 mg/L |
| Flurbiprofen | Green Algae | EC10 (24h) | 5.47 - 9.07 mg/L |
| Disclaimer: This data is for related compounds and illustrates the potential environmental risk.[1] |
Experimental Protocols
Protocol 1: Spill Cleanup Procedure
Immediate and appropriate action is necessary to mitigate exposure and contamination in the event of a spill.[1]
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1]
-
Wear PPE: Don all necessary personal protective equipment as outlined above.[1]
-
Contain and Absorb:
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[1]
-
Decontaminate Area: Clean the spill surface with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
Protocol 2: Decontamination of Reusable Labware
-
Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the this compound residue. Collect this rinsate as hazardous liquid waste. [1]
-
Wash: Wash the rinsed labware with a laboratory-grade detergent and hot water.[1]
-
Final Rinse: Thoroughly rinse the labware with deionized water.[1]
-
Dry: Allow the labware to air dry completely before storage or reuse.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Amfenac Sodium
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for Amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these guidelines is critical for the safety of laboratory personnel and to ensure regulatory compliance.
Personal Protective Equipment (PPE)
A thorough PPE strategy is essential when handling this compound in either solid (powder) or liquid form to minimize exposure risk.[1] The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with side-shields | Must be worn at all times to protect against splashes or airborne particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect the skin from accidental contact.[1] |
| Apron | A chemical-resistant apron provides an additional layer of protection, especially when handling larger quantities or when there is a higher risk of splashing.[1][4] | |
| Protective Clothing | Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[1] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) or Self-Contained Breathing Apparatus (SCBA) | Recommended when handling the powder form of this compound to prevent inhalation.[1][2] The choice should be based on a risk assessment of the specific procedure and potential for aerosolization.[1] |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Operational Plans: Handling, Spill Cleanup, and Disposal
Step-by-Step Handling Protocol
Proper handling procedures are crucial to prevent contamination and accidental exposure.[1]
-
Preparation : Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered, especially when working with the powdered form.[1][5]
-
Donning PPE : Put on all required PPE as outlined in the table above.[1]
-
Weighing and Aliquoting (Solid Amfenac) : Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood to minimize inhalation risk.[1] Use dedicated equipment and handle the powder gently to avoid creating dust.[1][2]
-
Solution Preparation : When dissolving this compound, add the solvent to the solid slowly to prevent splashing.[1] Ensure containers are securely capped if using a vortex or sonicator.[1]
-
Decontamination : After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.[1]
-
PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, turning them inside out.[1] Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.[6]
-
Evacuate and Secure : Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[6]
-
Wear Appropriate PPE : Don all necessary personal protective equipment as outlined above.[6]
-
Contain and Absorb :
-
Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[6]
-
Decontaminate Spill Area : Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and contaminated materials must be carried out in accordance with institutional and local regulations for hazardous chemical waste.[1] Never dispose of this compound down the drain or in regular trash.[6]
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated labware, must be collected as hazardous chemical waste.[1] Segregate solid and liquid waste.[6]
-
Solid Waste : Place all solid waste contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.[6]
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6]
-
Storage of Waste : Store hazardous waste containers in a designated and secure satellite accumulation area until collection by the institution's environmental health and safety department.[1]
-
Final Disposal : The final disposal of this compound waste must be handled by a licensed hazardous waste management company, typically through incineration.[1][2] Provide the waste vendor with a copy of the this compound Safety Data Sheet (SDS).[6]
Decontamination of Reusable Labware
For reusable labware contaminated with this compound, follow this decontamination procedure:[6]
-
Initial Rinse : Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the residue. Collect this rinsate as hazardous liquid waste.[6]
-
Wash : Wash the labware with a laboratory-grade detergent and hot water.[6]
-
Final Rinse : Thoroughly rinse the labware with deionized water.[6]
-
Drying : Allow the labware to air dry completely before reuse.[6]
Handling and Disposal Workflow
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
